9-benzyl-6-chloro-9H-purine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-6-chloropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEFCVAMNJICJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282397 | |
| Record name | 9-benzyl-6-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-76-3 | |
| Record name | 1928-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-benzyl-6-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of a wide range of biologically active purine derivatives. This document includes a summary of its chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectral data.
Core Chemical Properties
This compound is an off-white solid that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its chemical structure allows for facile nucleophilic substitution at the C6 position, making it an ideal precursor for the synthesis of various substituted purine analogs, including potential antiviral and anticancer agents.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₄ | [2][3] |
| Molecular Weight | 244.68 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87 °C | [1] |
| Boiling Point | 441 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |
| CAS Number | 1928-76-3 | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the direct N9-alkylation of 6-chloropurine with a benzyl halide, such as benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the purine ring, facilitating the nucleophilic attack on the benzyl halide. The choice of base and solvent can influence the regioselectivity of the alkylation, as N7-alkylation can be a competing side reaction.[4][5]
Experimental Protocol: N9-Benzylation of 6-Chloropurine
This protocol describes a general procedure for the synthesis of this compound from 6-chloropurine.
Materials:
-
6-Chloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectral Data Analysis
Detailed spectral data for this compound is available in various databases. While specific, high-resolution spectra are often proprietary, this section outlines the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.2-7.5 ppm) and as a singlet for the benzylic methylene protons (CH₂) around δ 5.4-5.6 ppm. The purine ring protons will appear as singlets in the downfield region (typically δ 8.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the purine ring carbons and the benzyl group carbons. The benzylic carbon is expected around 48-50 ppm. The aromatic carbons of the benzyl group will appear in the 127-136 ppm range, while the purine ring carbons will be observed further downfield.[6]
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available, often obtained through gas chromatography-mass spectrometry (GC-MS).[6] The predicted monoisotopic mass is 244.05157 Da.[3]
The following table lists the predicted m/z values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 245.05885 |
| [M+Na]⁺ | 267.04079 |
| [M-H]⁻ | 243.04429 |
| [M+NH₄]⁺ | 262.08539 |
| [M+K]⁺ | 283.01473 |
The fragmentation pattern in the mass spectrum would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the chlorine atom. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Role in Drug Discovery and Development
This compound is a crucial starting material for the synthesis of a diverse range of purine derivatives with potential therapeutic applications. The chloro group at the C6 position is an excellent leaving group, allowing for the introduction of various substituents through nucleophilic aromatic substitution. This has led to the development of compounds with significant biological activities.
-
Antiviral Agents: Derivatives of this compound have been investigated for their antirhinovirus activity.[7]
-
Anticancer Agents: A wide array of 6-substituted purine derivatives synthesized from this intermediate have demonstrated cytotoxic activity against various cancer cell lines.[8][9] These compounds often act by inhibiting key cellular processes such as DNA synthesis or specific enzymes involved in cell proliferation.[10][11]
Conceptual Pathway of Derivative Synthesis and Action
Caption: From intermediate to biological action.
This technical guide provides a foundational understanding of the chemical properties and synthetic utility of this compound. Its versatility as a synthetic intermediate continues to make it a valuable tool for researchers in the fields of medicinal chemistry and drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. PubChemLite - this compound (C12H9ClN4) [pubchemlite.lcsb.uni.lu]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-benzyl-6-chloro-9H-purine (CAS: 1928-76-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-benzyl-6-chloro-9H-purine is a synthetic purine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive chlorine atom at the 6-position and a benzyl group at the 9-position, makes it a versatile building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of this compound, with a focus on its role in the discovery of antiviral, anticonvulsant, and cytotoxic agents. Detailed experimental protocols, safety and handling information, and a discussion of relevant biological pathways are included to support researchers in their drug development endeavors.
Chemical and Physical Properties
This compound is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1928-76-3 | [1] |
| Molecular Formula | C₁₂H₉ClN₄ | [1] |
| Molecular Weight | 244.68 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87 °C | [1] |
| Boiling Point | 441 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| Storage Temperature | -20°C Freezer | [1] |
Synonyms: 6-chloro-9-benzylpurine, 9-Benyl-6-chloro-9H-purine, 6-chloro-9-(phenylmethyl)purine, 9-(benzyl)-6-chloro-purine.[1]
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the CH₂ group and multiplets for the phenyl ring protons) and the purine ring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the purine ring system and the benzyl group. The availability of a ¹³C NMR spectrum has been noted in spectral databases.[2]
2.2. Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 244.05157 Da.[3] Gas chromatography-mass spectrometry (GC-MS) data is available in some databases.[2]
2.3. Infrared (IR) Spectroscopy
Synthesis and Reactivity
This compound is a key synthetic intermediate, and its preparation is a critical step in the synthesis of various purine derivatives.
3.1. Synthetic Workflow
The synthesis of this compound typically involves the benzylation of 6-chloropurine. This reaction is a nucleophilic substitution where the nitrogen at the 9-position of the purine ring attacks the benzylic carbon of a benzyl halide.
Figure 1: General synthetic workflow for this compound.
3.2. Experimental Protocol: Synthesis from 6-Chloropurine and Benzyl Bromide
While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the N-alkylation of purines can be adapted. The following is a representative protocol based on common organic synthesis methodologies.
Materials:
-
6-Chloropurine
-
Benzyl bromide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 6-chloropurine in the chosen solvent, add the base.
-
Stir the mixture at room temperature for a designated period to form the purine anion.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
3.3. Reactivity and Use in Further Synthesis
The chlorine atom at the 6-position of the purine ring is a good leaving group, making it susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Figure 2: Reactivity of this compound in nucleophilic substitution.
This reactivity allows for the introduction of a wide variety of functional groups at the 6-position, leading to the synthesis of diverse libraries of purine derivatives for drug discovery. For example, reaction with various anilines has been used to prepare a series of 6-anilino-9-benzyl-2-chloropurines with antirhinovirus activity.[5]
Biological Activity and Potential Applications
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas.
4.1. Antiviral Activity
Derivatives of this compound have been investigated for their antiviral properties. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines, synthesized from the parent compound, exhibited activity against rhinovirus type 1B.[6] The general mechanism of action for many purine-based antiviral drugs involves the inhibition of viral DNA or RNA synthesis.[7] These nucleoside analogs are often phosphorylated within the cell to their active triphosphate forms, which then compete with natural nucleosides for incorporation into the growing nucleic acid chain by viral polymerases, leading to chain termination.[8][9]
4.2. Anticonvulsant Activity
Several 6-(alkylamino)-9-benzyl-9H-purines, synthesized from 6-chloropurine and subsequently benzylated, have demonstrated potent anticonvulsant activity in animal models.[10] The mechanism of action of anticonvulsant drugs can be diverse, often involving the modulation of voltage-gated ion channels (such as sodium and calcium channels), enhancement of GABA-mediated inhibition, or reduction of glutamate-mediated excitation.[11][12][13] The purinergic system, particularly adenosine receptors, has also been implicated in the action of some anticonvulsants.[14]
4.3. Cytotoxic Activity
Numerous 6,9-disubstituted purine analogs, many of which can be synthesized from this compound, have been evaluated for their cytotoxic activity against various cancer cell lines.[15][16] Some of these derivatives have shown promising results, with IC₅₀ values in the micromolar range.[15] The mechanism of cytotoxicity for purine analogs often involves the inhibition of DNA synthesis and repair, leading to the accumulation of cells in the S-phase of the cell cycle and eventual apoptosis.[7]
Signaling Pathways
Purine derivatives can exert their biological effects by interacting with various cellular signaling pathways. The purinergic signaling system, which involves the activation of purinergic receptors by extracellular nucleotides and nucleosides like ATP and adenosine, is a key pathway of interest.[1][17][18][19]
5.1. Overview of Purinergic Signaling
Purinergic signaling plays a crucial role in a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.[1][18] There are two main families of purinergic receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP).[17][18]
Figure 3: Simplified overview of the purinergic signaling pathway.
5.2. Potential Interaction of this compound Derivatives
Given their structural similarity to endogenous purines, it is plausible that derivatives of this compound could act as agonists or antagonists of purinergic receptors, thereby modulating these signaling pathways. Further research is needed to elucidate the specific interactions of this compound and its derivatives with components of the purinergic signaling cascade.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
6.1. Hazard Identification
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data for structurally related compounds such as 6-chloropurine and other halogenated purine derivatives suggest that it should be handled as a hazardous substance.[5][11] Potential hazards include:
-
Skin irritation
-
Serious eye irritation
-
Respiratory irritation
-
Harmful if swallowed
6.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
General Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
6.3. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its reactivity at the 6-position allows for the creation of diverse libraries of purine derivatives that have demonstrated promising antiviral, anticonvulsant, and cytotoxic activities. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications to aid researchers in leveraging this important building block for the development of novel therapeutics. Further investigation into the specific biological activities of the core molecule and its detailed interactions with cellular signaling pathways is warranted to fully unlock its therapeutic potential.
References
- 1. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. PubChemLite - this compound (C12H9ClN4) [pubchemlite.lcsb.uni.lu]
- 4. 9H-Purine [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. rsc.org [rsc.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 16. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lookchem.com [lookchem.com]
- 19. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 9-benzyl-6-chloro-9H-purine in Modern Drug Discovery
For Immediate Release
Shanghai, China – December 24, 2025 – In the intricate landscape of pharmaceutical research and development, the purine scaffold stands as a cornerstone for the creation of novel therapeutics. Among the myriad of purine derivatives, 9-benzyl-6-chloro-9H-purine has emerged as a critical chemical intermediate, paving the way for the synthesis of potent antiviral and anticancer agents. This technical guide delves into the multifaceted applications of this versatile compound, offering insights for researchers, scientists, and drug development professionals.
This compound primarily serves as a foundational building block for the elaboration of more complex and biologically active molecules.[1][2] Its unique structure, featuring a reactive chlorine atom at the 6-position and a benzyl group at the 9-position, allows for strategic chemical modifications to generate libraries of compounds with diverse pharmacological profiles.[1] The benzyl group, in particular, can enhance the lipophilicity of the resulting molecules, potentially improving their pharmacokinetic properties.[3]
Antiviral Applications: Combating the Common Cold
A significant area of investigation for derivatives of this compound is in the development of antirhinovirus agents. Rhinoviruses are the primary cause of the common cold, and effective treatments remain elusive. Research has shown that 9-benzylpurine derivatives can exhibit potent activity against various rhinovirus serotypes.[4]
These compounds are often synthesized by displacing the 6-chloro group with various amines, leading to a range of 6-substituted-9-benzylpurines. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 6-position, as well as substitutions on the benzyl ring, can significantly impact antiviral potency. For instance, the introduction of a 2-chloro substituent on the purine ring has been shown to substantially increase antiviral activity.[4]
The mechanism of action for these antirhinovirus compounds is often attributed to their ability to bind to the viral capsid, thereby preventing the uncoating of the viral RNA and its release into the host cell.[3] Another potential target is the viral 3C protease, an enzyme crucial for the cleavage of the viral polyprotein and subsequent viral replication.[3]
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The purine scaffold is a well-established pharmacophore in oncology, with many purine analogs functioning as antimetabolites that disrupt DNA synthesis in rapidly dividing cancer cells.[5] Derivatives of this compound have been explored for their cytotoxic activity against various cancer cell lines, including those of the liver, colon, and breast.[6]
The synthetic strategy for generating these anticancer agents often involves the substitution of the 6-chloro group with different functional moieties, such as anilines or piperazines.[6][7] These modifications can lead to compounds that act as inhibitors of key enzymes involved in cancer cell signaling and proliferation, such as cyclin-dependent kinases (CDKs) and other oncogenic kinases.
Quantitative Data Summary
The following tables summarize key quantitative data for derivatives of this compound, highlighting their biological activity.
| Compound | Target | Activity (IC50) | Cell Line/Serotype |
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus | 0.08 µM | Serotype 1B |
| 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine | CDK2 | 0.3 µM | - |
| 6-(4-(4-trifluoromethylphenyl)piperazine) derivative | Cytotoxicity | < 0.1 µM | Huh7, HepG2 |
| 6-(4-(3,4-dichlorophenyl)piperazine) derivative | Cytotoxicity | 0.13 µM | Huh7, HepG2 |
Experimental Protocols
General Synthesis of this compound
Materials:
-
2,6-Dichloropurine
-
Benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Acetone
-
Dichloromethane
Procedure:
-
Suspend 2,6-dichloropurine (1.10 mol), the desired benzyl halide (1.58 mol), and K₂CO₃ (3.17 mol) in DMF (20 mL) in a reaction flask.[8]
-
Stir the mixture at room temperature for 12 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the suspension to remove inorganic salts.
-
Remove the DMF solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel, using a mobile phase of acetone/dichloromethane (e.g., 5:95 v/v) to yield 9-benzyl-2,6-dichloro-9H-purine.[8]
-
A subsequent selective reduction or substitution at the 2-position would be required to obtain this compound, the specifics of which would depend on the desired final product.
Synthesis of 6-Anilino-9-benzyl-2-chloro-9H-purines (Antirhinovirus Agents)
Materials:
-
9-benzyl-2,6-dichloro-9H-purine
-
Appropriate aniline derivative
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 9-benzyl-2,6-dichloro-9H-purine in a suitable solvent such as ethanol.
-
Add the desired aniline derivative to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final 6-anilino-9-benzyl-2-chloro-9H-purine derivative.[7]
Visualizing the Pathways
To better understand the context in which derivatives of this compound act, the following diagrams illustrate a simplified synthetic workflow and a key biological pathway.
Caption: General synthetic workflow for purine derivatives.
Caption: Simplified rhinovirus replication cycle and drug targets.
References
- 1. Rhinovirus Inhibitors: Including a New Target, the Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. The treatment of rhinovirus infections: progress and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of the synthetic purine derivative, 9-benzyl-6-chloro-9H-purine. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly adenine derivatives.[1] A thorough understanding of its molecular structure is paramount for its effective utilization in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Overview
The initial characterization of this compound involves the determination of its fundamental physical properties and the application of various spectroscopic techniques to probe its molecular structure.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₄ | [1][2] |
| Molecular Weight | 244.68 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87°C | [1] |
Spectroscopic analysis is fundamental to piecing together the connectivity and chemical environment of the atoms within the molecule. While complete experimental spectra are not publicly available in all databases, compiled information indicates the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of this compound.[3]
Table 2: Summary of Spectroscopic Data
| Technique | Data Type | Available Information |
| ¹³C NMR | Spectrum | Available on SpectraBase[3] |
| GC-MS | 3 Spectra | Available on SpectraBase[3] |
Synthesis and Purification
General Experimental Protocol: Synthesis
A plausible synthetic route, based on related preparations, is as follows:
-
Reaction Setup: To a solution of 6-chloropurine in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate or sodium hydride).
-
Benzylation: Benzyl bromide is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.
It is important to note that the reaction can potentially yield both N7 and N9 isomers. Chromatographic separation is crucial to isolate the desired N9-benzyl product.
Spectroscopic Analysis and Structure Confirmation
The definitive confirmation of the this compound structure relies on the detailed analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the purine ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl group. The chemical shifts and coupling patterns of these protons would confirm their connectivity.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum for this compound is available on the SpectraBase database, which can be used for comparison and confirmation.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: A dilute solution of the purified compound in a volatile organic solvent is injected into the gas chromatograph.
-
Separation: The compound is vaporized and separated from any residual impurities as it passes through the GC column.
-
Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected.
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (244.68 g/mol ), along with characteristic isotopic peaks for the chlorine atom.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Interrelation of Analytical Techniques
The different analytical techniques provide complementary information that, when combined, leads to the unambiguous elucidation of the molecular structure.
Caption: Interrelation of analytical data for the structure elucidation of this compound.
Conclusion
The structure of this compound is elucidated through a combination of synthetic chemistry and spectroscopic analysis. While a definitive single-crystal X-ray diffraction study would provide the ultimate confirmation, the collective evidence from NMR and mass spectrometry, in conjunction with the known reactivity of purine systems, provides a high degree of confidence in the assigned structure. This foundational knowledge is critical for the advancement of research and development in areas where this purine derivative is a key building block.
References
An In-depth Technical Guide to 9-benzyl-6-chloro-9H-purine
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 9-benzyl-6-chloro-9H-purine. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and pathway visualizations to support further investigation of this purine derivative.
Physicochemical Properties
This compound is an off-white solid that serves as a key intermediate in the synthesis of various biologically active molecules, particularly 1-substituted adenine derivatives.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₄ | [1][2] |
| Molecular Weight | 244.68 g/mol | [1] |
| CAS Number | 1928-76-3 | [1] |
| Appearance | Off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N9-alkylation of 6-chloropurine with a benzyl halide. This method is a common strategy for the preparation of 9-substituted purine derivatives.
Experimental Protocol: N9-benzylation of 6-chloropurine
This protocol is a generalized procedure based on established methods for the synthesis of N9-substituted purine derivatives.
Materials:
-
6-chloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Biological Activity and Potential Signaling Pathways
Purine analogs are a well-established class of compounds with diverse biological activities, including anticancer and antiviral properties.[3] They often exert their effects by interacting with key cellular enzymes and signaling pathways.
Potential as a Kinase Inhibitor
Many purine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The structural scaffold of this compound makes it a candidate for investigation as a kinase inhibitor.
Involvement in Purinergic Signaling
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as ATP and adenosine.[4][5] These molecules activate specific purinergic receptors (P1 and P2 receptors) on the cell surface, triggering downstream signaling cascades that regulate a wide range of physiological processes.[5][6][7] Purine analogs can modulate these pathways, leading to various cellular responses.
Below is a simplified representation of a generic purinergic signaling pathway that could be modulated by a purine derivative.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, standard in vitro assays can be employed.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the test compound dilutions, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control.
-
Add the purified kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using a dose-response curve.
This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to fully elucidate its biological activities and mechanism of action.
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 5. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]
- 7. Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of a variety of biologically active purine derivatives. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Core Physicochemical Data
This compound is an off-white solid that serves as a versatile precursor in medicinal chemistry and drug discovery.[1] Its key physical and chemical properties are summarized below for easy reference and comparison.
| Property | Value |
| Melting Point | 86-87 °C |
| Boiling Point | 441 °C at 760 mmHg |
| Appearance | Off-white solid |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Molecular Formula | C₁₂H₉ClN₄ |
| Molecular Weight | 244.68 g/mol |
| CAS Number | 1928-76-3 |
Experimental Protocols
The accurate determination of melting and boiling points is crucial for the characterization and purity assessment of chemical compounds. The following are detailed methodologies for these key experiments.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.[2][3]
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is introduced into a capillary tube, which is sealed at one end.[2] The tube is then gently tapped to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[4] Since this compound is a solid at room temperature, this method would be applicable to its molten state or a solution, though the reported boiling point is at atmospheric pressure. The general procedure is as follows:
Procedure:
-
Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the heating medium.[4]
-
Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the sample.[5][6]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]
Synthetic Workflow and Potential Applications
This compound is a valuable building block for the synthesis of more complex purine derivatives.[1] These derivatives are of significant interest in drug development due to their potential to interact with various biological targets. The following diagram illustrates a general synthetic workflow where this compound is used as a key intermediate.
Caption: Synthetic pathway for purine derivatives.
This workflow highlights the central role of this compound as a scaffold for generating a library of compounds for biological evaluation. The chloro group at the 6-position is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functional groups, leading to the synthesis of novel therapeutic candidates.
References
Technical Guide: Solubility Profile of 9-benzyl-6-chloro-9H-purine in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of various biologically active purine analogs. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative data, presents relevant physicochemical properties, and furnishes detailed, generalized experimental protocols for the quantitative determination of its solubility. Furthermore, this guide illustrates the role of this compound as a synthetic intermediate through a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and drug development.
Introduction
This compound is a synthetic purine derivative of significant interest in medicinal chemistry. It serves as a versatile precursor for the synthesis of a wide array of 1-substituted adenines and other purine analogs, which are investigated for their potential therapeutic applications, including antiviral and anticancer activities.[1][2] The solubility of this compound in various organic solvents is a critical parameter that influences its handling, reactivity in chemical syntheses, purification, and formulation development. An understanding of its solubility profile is essential for optimizing reaction conditions and for the development of robust and scalable synthetic processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉ClN₄ | [2] |
| Molecular Weight | 244.68 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 86-87 °C | [2] |
| Boiling Point | 441 °C at 760 mmHg | [2] |
| Density | 1.4 g/cm³ | [2] |
| CAS Number | 1928-76-3 | [2] |
Solubility Profile
Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in Table 2.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Reference(s) |
| Chloroform | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Water | Less Soluble | [1] |
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid drug.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, chloroform, acetonitrile, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by adding a concentrated stock solution in DMSO to an aqueous or organic medium. This method is often used in early drug discovery for high-throughput screening.
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvent
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader with turbidity or nephelometry detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Solvent: Transfer a small, fixed volume of each dilution from the DMSO plate to another 96-well plate containing the selected organic solvent.
-
Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Role as a Synthetic Intermediate
This compound is a pivotal building block in the synthesis of more complex purine derivatives. The 6-chloro substituent is a good leaving group, readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups at this position. The benzyl group at the N9 position provides steric bulk and influences the electronic properties of the purine ring, while also serving as a potential protecting group.
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in the preparation of other purine analogs.
Caption: Synthetic workflow for this compound and its derivatization.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be fully characterized in the public literature, this technical guide provides a foundational understanding of its solubility profile based on available qualitative information. The detailed experimental protocols presented herein offer a clear pathway for researchers to determine precise solubility values, which are indispensable for the effective utilization of this important synthetic intermediate in drug discovery and development. The provided workflow diagram further clarifies its role in the synthesis of novel purine derivatives. Future studies should aim to establish a comprehensive quantitative solubility database for this compound in a range of pharmaceutically relevant solvents.
References
9-Benzyl-6-chloro-9H-purine: A Technical Overview of its Spectral Characteristics and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological relevance of 9-benzyl-6-chloro-9H-purine. This compound serves as a crucial intermediate in the synthesis of various biologically active purine derivatives, including potential therapeutic agents.[1][2] Due to the limited availability of direct experimental spectral data in publicly accessible literature, this guide also presents predicted data and information from closely related analogs to provide a comprehensive analytical framework.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₄ | [3][4] |
| Molecular Weight | 244.68 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87°C | [1] |
| Boiling Point | 441°C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| Storage | -20°C Freezer | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Experimental ¹H NMR data was not found. The expected spectrum would show signals for the purine ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl group.
¹³C NMR (Carbon NMR): While a spectrum is noted to be available on SpectraBase, the specific peak data is not provided.[5] The table below is a template for the expected chemical shifts.
| Chemical Shift (δ) ppm | Carbon Assignment (Expected) |
| Data not available | C2 (Purine) |
| Data not available | C4 (Purine) |
| Data not available | C5 (Purine) |
| Data not available | C6 (Purine) |
| Data not available | C8 (Purine) |
| Data not available | CH₂ (Benzylic) |
| Data not available | C (Benzyl - Quaternary) |
| Data not available | CH (Benzyl - Aromatic) |
| Data not available | CH (Benzyl - Aromatic) |
| Data not available | CH (Benzyl - Aromatic) |
Infrared (IR) Spectroscopy
Specific experimental IR absorption data for this compound was not found. The table below outlines the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1570, ~1480 | C=N, C=C Stretch | Purine Ring |
| 900-675 | C-H Bend | Aromatic (Out-of-plane) |
| ~850-550 | C-Cl Stretch | Alkyl Halide |
Mass Spectrometry (MS)
Experimental mass spectrometry data with fragment intensities is not available. However, PubChemLite provides predicted m/z values for various adducts.[4]
| m/z (Predicted) | Ion |
| 245.05885 | [M+H]⁺ |
| 267.04079 | [M+Na]⁺ |
| 243.04429 | [M-H]⁻ |
| 262.08539 | [M+NH₄]⁺ |
| 283.01473 | [M+K]⁺ |
| 244.05102 | [M]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral characterization of this compound are not explicitly published. However, the synthesis of closely related analogs is well-documented. The following protocols are based on these established methods.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N9-alkylation of 6-chloropurine with a benzyl halide.
Materials:
-
6-Chloropurine
-
Benzyl bromide
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add benzyl bromide to the reaction mixture and continue stirring overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectral Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).
-
The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample could be analyzed as a KBr pellet or as a thin film.
-
Data would be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra would be obtained using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).
-
For GC-MS analysis, the sample would be introduced via a gas chromatograph.
-
The data would be presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A general workflow for the synthesis and spectroscopic analysis of this compound.
Potential Biological Signaling Pathway
While the specific biological targets and signaling pathways of this compound are not detailed in the available literature, many purine analogs are known to exert their biological effects by interacting with key cellular enzymes, such as kinases. Some have shown potential as antiviral or anticancer agents.[2][6] The diagram below illustrates a hypothetical mechanism of action where a purine analog inhibits a cyclin-dependent kinase (CDK), a common target for this class of compounds.
Caption: A hypothetical signaling pathway showing the inhibition of a Cyclin/CDK complex by a purine analog.
References
- 1. lookchem.com [lookchem.com]
- 2. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PubChemLite - this compound (C12H9ClN4) [pubchemlite.lcsb.uni.lu]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 9-benzyl-6-chloro-9H-purine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and a wide array of therapeutic agents. Among the vast landscape of purine derivatives, 9-benzyl-6-chloro-9H-purine and its analogues have emerged as a class of compounds with significant biological activities. These synthetic molecules have been the subject of extensive research, revealing their potential as potent antiviral and anticancer agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with a commercially available purine starting material, such as 2,6-dichloropurine. The general synthetic strategy involves a series of nucleophilic substitution reactions to introduce the desired functionalities at various positions of the purine ring.
A common synthetic route involves the benzylation of 6-chloropurine at the N9 position, followed by substitution at the C2 and C6 positions. The reactivity of the different positions on the purine ring allows for a degree of selectivity in the synthetic process. For instance, the C6 position is generally more susceptible to nucleophilic attack than the C2 position.
A representative synthetic scheme for 2,6,9-trisubstituted purine derivatives is as follows:
-
N9-Benzylation: 2,6-Dichloropurine is reacted with a benzyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) to yield 9-benzyl-2,6-dichloro-9H-purine.[1]
-
C6-Substitution: The resulting 9-benzyl-2,6-dichloro-9H-purine can then undergo nucleophilic substitution at the C6 position by reacting with various amines or anilines. This step is often carried out in a solvent like n-butanol.[1]
-
C2-Substitution: Subsequent substitution at the C2 position can be achieved by reacting with another nucleophile, which may require more forcing conditions due to the lower reactivity of this position.
This modular synthetic approach allows for the generation of a diverse library of this compound derivatives with various substituents at the C2 and C6 positions, enabling the exploration of structure-activity relationships.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated significant potential in two primary therapeutic areas: as antiviral agents, particularly against rhinoviruses, and as anticancer agents, often through the inhibition of cyclin-dependent kinases (CDKs).
Antiviral Activity
A notable biological activity of this class of compounds is their potent inhibition of human rhinoviruses (HRV), the primary causative agents of the common cold. Structure-activity relationship (SAR) studies have revealed that modifications at the C2 and C6 positions, as well as on the benzyl group, can significantly impact antiviral potency.
| Compound | Rhinovirus Serotype | IC50 (µM) | Reference |
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 1B | 0.08 | [2] |
| 8-amino-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | 1B | 0.36 | [3] |
| 8-bromo-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | 1B | 1.4 | [3] |
| 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines | 1B | ~0.03 | [4] |
Anticancer Activity
Derivatives of this compound have also been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. By inhibiting CDKs, these purine derivatives can induce cell cycle arrest and apoptosis in cancer cells.
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] | CDK2 | 0.3 | - | [5] |
| 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine (Roscovitine) | CDK2 | - | - | [6] |
| 2,6,9-trisubstituted purine derivative (Compound 21) | CDK1 | 0.45 | HeLa | [7] |
| 2,6,9-trisubstituted purine derivative (Compound 21) | CDK2 | 0.65 | HeLa | [7] |
| 2,6,9-trisubstituted purine derivative (Compound 21) | CDK5 | 0.16 | HeLa | [7] |
| 6,9-disubstituted purine analogs (Compound 12 and 25) | - | < 0.1–0.13 | Huh7, HepG2 | [8] |
Experimental Protocols
Synthesis of 9-benzyl-2,6-dichloro-9H-purine[1]
-
Materials: 2,6-dichloro-9H-purine, benzyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
Suspend 2,6-dichloro-9H-purine (1.0 equivalent) in DMF in a reaction flask.
-
Add K₂CO₃ (e.g., 2.5 equivalents) to the suspension.
-
Add the benzyl halide (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 9-benzyl-2,6-dichloro-9H-purine.
-
Plaque Reduction Assay for Antirhinovirus Activity[9][10]
-
Materials: HeLa cells, Eagle's Minimum Essential Medium (EMEM), fetal bovine serum (FBS), human rhinovirus (HRV) stock, this compound derivatives, agarose, crystal violet staining solution.
-
Procedure:
-
Seed HeLa cells in 6-well plates and grow to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in EMEM.
-
Pre-incubate the cell monolayers with the diluted compounds for a specified time (e.g., 1 hour) at 33°C.
-
Infect the cells with a known titer of HRV (e.g., 100 plaque-forming units per well).
-
After an adsorption period (e.g., 1 hour), remove the virus inoculum and overlay the cells with a medium containing agarose and the test compound.
-
Incubate the plates at 33°C for 3-5 days until plaques are visible.
-
Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.
-
MTT Cytotoxicity Assay[11][12]
-
Materials: Human cancer cell lines (e.g., MCF-7, HCT116), appropriate cell culture medium, FBS, this compound derivatives, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
CDK2/Cyclin E Kinase Inhibition Assay[13][14]
-
Materials: Recombinant human CDK2/Cyclin E, kinase substrate (e.g., Histone H1), ATP, this compound derivatives, kinase assay buffer, ADP-Glo™ Kinase Assay Kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, CDK2/Cyclin E enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay, which involves a luminescent signal.
-
The luminescence is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
Antiviral Mechanism
The precise antiviral mechanism of action for many this compound derivatives against rhinoviruses is not fully elucidated. However, it is hypothesized that these compounds may interfere with viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.[7][9] One possible mechanism is the inhibition of the viral RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses.[9]
Caption: Putative antiviral mechanism of this compound derivatives.
Anticancer Mechanisms: Cell Cycle Arrest and Apoptosis
As CDK inhibitors, this compound derivatives exert their anticancer effects primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest: CDKs, in complex with their cyclin partners, drive the progression of the cell cycle through different phases (G1, S, G2, M). By inhibiting CDKs, particularly CDK2 which is crucial for the G1/S transition, these purine derivatives prevent cancer cells from entering the DNA synthesis (S) phase, leading to an accumulation of cells in the G1 phase.[10]
References
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forum.graphviz.org [forum.graphviz.org]
- 5. Induction of apoptosis through caspase-independent or caspase-9-dependent pathway in mouse and human osteosarcoma cells by a new nitroxyl spin-labeled derivative of podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
9-Benzyl-6-chloro-9H-purine: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-6-chloro-9H-purine is a pivotal synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its purine core, functionalized with a labile chlorine atom at the 6-position and a benzyl protecting group at the 9-position, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The benzyl group provides steric hindrance and modulates solubility, while the chloro group serves as an excellent leaving group for various nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 1928-76-3 | [1] |
| Molecular Formula | C₁₂H₉ClN₄ | [2] |
| Molecular Weight | 244.68 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87 °C | [1] |
| Boiling Point | 441 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the direct N9-benzylation of 6-chloropurine. The reaction is typically carried out in the presence of a base to deprotonate the purine nitrogen, followed by alkylation with benzyl bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Chloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as an off-white solid.
Chemical Reactivity and Applications as a Synthetic Intermediate
The reactivity of this compound is dominated by the susceptibility of the C6-chloro group to be displaced by a variety of nucleophiles and to participate in transition metal-catalyzed cross-coupling reactions. This versatility makes it a cornerstone for the synthesis of libraries of substituted purine derivatives for drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the purine ring facilitates nucleophilic aromatic substitution at the C6 position. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride.
dot
Caption: General scheme for nucleophilic aromatic substitution.
Materials:
-
This compound
-
Benzylamine
-
n-Butanol (BuOH)
-
Triethylamine (NEt₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A mixture of this compound (1.0 eq), benzylamine (1.2 eq), and triethylamine (1.5 eq) in n-butanol is heated to reflux (approx. 110 °C) for 3 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield N-benzyl-9-benzyl-9H-purin-6-amine.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond at the C6 position, enabling the introduction of various aryl and vinyl substituents.
dot
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Celite
Procedure:
-
To an argon-purged flask, add 9-benzyl-6-chloropurine (1.0 eq), phenylboronic acid (1.5 eq), anhydrous potassium carbonate (1.25 eq), and Pd(PPh₃)₄ (0.024 eq).
-
Add anhydrous toluene via septum and stir the mixture under argon at 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Evaporate the solvent and purify the residue by column chromatography (chloroform/methanol, 98:2) to yield 9-benzyl-6-phenyl-9H-purine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly with less reactive amines or when milder conditions are required compared to SNAr.
dot
References
An In-depth Technical Guide to 9-benzyl-6-chloro-9H-purine: Discovery, History, and Application in Drug Development
This technical guide offers a comprehensive examination of 9-benzyl-6-chloro-9H-purine, a pivotal molecular scaffold in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details its historical context, synthesis, physicochemical properties, and its crucial role as a synthetic intermediate in the creation of potent therapeutic agents.
Introduction: A Versatile Building Block
This compound (CAS No. 1928-76-3) is a synthetic purine derivative that has become an invaluable tool in drug discovery. Its structure, featuring a reactive chloro group at the 6-position and a benzyl group at the 9-position, makes it an ideal starting material for a diverse range of chemical modifications. The chlorine atom serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of various functionalities, while the N9-benzyl group often contributes to the binding affinity of the final compounds to their biological targets. Consequently, this compound is not primarily known for its own biological effects but rather as a key precursor to compounds with significant therapeutic potential, particularly in oncology and virology.
Historical Context and Discovery
A singular, definitive publication marking the initial "discovery" of this compound is not readily identifiable in the scientific literature. Its emergence is intrinsically linked to the broader scientific endeavor of synthesizing and evaluating N9-substituted purine analogues for therapeutic purposes. The alkylation of the purine core, a fundamental technique, was widely employed to generate libraries of compounds for screening.
The strategic importance of this compound as a synthetic intermediate became evident in research aimed at developing novel anticonvulsant and antiviral agents. For example, studies in the late 1980s and early 1990s described the synthesis of various 6-substituted-9-benzylpurines, which required this compound as the starting material. These investigations into structure-activity relationships (SAR) solidified its status as a cornerstone molecule for accessing a wide array of purine derivatives with diverse pharmacological profiles.
Synthesis: A Standardized Protocol
The most prevalent and efficient method for preparing this compound involves the N9-alkylation of 6-chloropurine using a benzyl halide. This reaction is a staple in heterocyclic chemistry and provides good yields of the desired product.
Experimental Protocol: N9-Alkylation of 6-Chloropurine
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
6-Chloropurine
-
Benzyl bromide or benzyl chloride
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: A solution of 6-chloropurine (1.0 equivalent) is prepared in a suitable polar aprotic solvent, such as DMF.
-
Deprotonation: A base (typically 1.1 to 1.5 equivalents) is added to the solution to deprotonate the N9 position of the purine ring, forming the purine anion. The mixture is stirred at room temperature to ensure complete deprotonation.
-
Alkylation: The benzyl halide (1.0 to 1.2 equivalents) is added to the reaction mixture. The reaction is then stirred, often with gentle heating, for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water. The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual inorganic salts, and dried over an anhydrous salt such as sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1928-76-3 | |
| Molecular Formula | C₁₂H₉ClN₄ | |
| Molecular Weight | 244.68 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 86-87 °C | |
| Boiling Point | 441 °C at 760 mmHg | |
| Density | 1.4 g/cm³ | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Application in the Development of Cyclin-Dependent Kinase (CDK) Inhibitors
A prime example of the utility of this compound is in the synthesis of inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell division cycle and are often dysregulated in cancer. The purine scaffold of this compound serves as an excellent mimic of the adenine ring of ATP, the natural substrate for kinases.
By reacting this compound with various amines, a library of 6-amino-9-benzyl-purine derivatives can be generated. Many of these derivatives have been shown to be potent and selective inhibitors of CDKs.
Biological Activity of a Representative Purine-Based CDK Inhibitor
To illustrate the therapeutic potential of compounds derived from this scaffold, the table below presents the inhibitory concentrations (IC₅₀) of a well-known purine-derived CDK inhibitor, roscovitine, against several key CDKs.
| Kinase Target | Roscovitine IC₅₀ (µM) |
| CDK1/cyclin B | ~0.65 |
| CDK2/cyclin A | ~0.7 |
| CDK2/cyclin E | ~0.7 |
| CDK5/p35 | ~0.2 |
Note: Data is for the related compound roscovitine to demonstrate the potential of the 6-substituted purine class of molecules.
Signaling Pathway: Mechanism of CDK Inhibition
CDKs drive the progression of the cell cycle by phosphorylating key substrate proteins. For instance, the CDK2/cyclin E and CDK2/cyclin A complexes are essential for the transition from the G1 to the S phase of the cell cycle. In many cancer cells, these CDKs are overactive, leading to uncontrolled proliferation.
Purine derivatives synthesized from this compound act as competitive inhibitors at the ATP-binding site of CDKs. The purine core of the inhibitor occupies the same space as the adenine of ATP, while the substituents at the C6 and N9 positions form additional interactions within the binding pocket, leading to high-affinity binding. This blocks the kinase from phosphorylating its substrates, thereby halting cell cycle progression and potentially inducing apoptosis in cancer cells.
Caption: Mechanism of cell cycle arrest by a purine-based CDK inhibitor.
Conclusion
This compound stands out as a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable starting material for the creation of a vast number of purine derivatives. The successful development of potent kinase inhibitors for cancer therapy exemplifies the profound impact of this compound on modern drug discovery. The continued exploration of novel derivatives based on the this compound scaffold holds significant promise for the development of future generations of targeted therapeutics.
Potential Therapeutic Applications of 9-Benzyl-6-Chloro-9H-Purine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules and a multitude of therapeutic agents.[1][2] Among the vast landscape of purine derivatives, 9-benzyl-6-chloro-9H-purine has emerged as a critical intermediate, providing a versatile platform for the synthesis of a diverse array of biologically active compounds.[3] The strategic placement of a benzyl group at the N9 position and a reactive chloro group at the C6 position allows for extensive chemical modifications, leading to analogs with a wide spectrum of pharmacological activities. These derivatives have shown significant promise in several therapeutic areas, including oncology, virology, and neurology.[4][5][6] This technical guide provides an in-depth overview of the current research on this compound analogs, focusing on their synthesis, therapeutic applications, and mechanisms of action, with a particular emphasis on quantitative data and detailed experimental methodologies.
Synthesis of this compound Analogs
The general synthetic strategy for this compound analogs begins with the benzylation of a purine precursor, followed by nucleophilic substitution at the C6 position. A common starting material is 6-chloropurine or 2,6-dichloropurine.[6][7]
A typical synthesis involves the alkylation of 6-chloropurine with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[5] Alternatively, for more complex analogs, the synthesis can start from 5-amino-4,6-dichloropyrimidine.[6][8] The resulting this compound is a stable intermediate that can be readily modified.[3] The chlorine atom at the C6 position is susceptible to nucleophilic displacement by various amines, thiols, or alcohols, yielding a library of 6-substituted-9-benzylpurine analogs.[4][9]
Therapeutic Applications
Anticancer Activity
Purine analogs have long been used in cancer therapy as antimetabolites that interfere with nucleic acid synthesis.[1][10] Analogs of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines through various mechanisms, including kinase inhibition.[8][9]
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[2] Several this compound derivatives have been identified as potent kinase inhibitors.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives have shown inhibitory effects on CDK2 and CDK4.[11] For example, [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] was found to be a potent inhibitor of CDK2 with an IC50 of 0.3 µM.[11]
-
KRAS G12D Inhibition: Novel purine analogs have been designed to target the KRAS G12D mutation, which is prevalent in several aggressive cancers. These compounds have shown potent antiproliferative activity in cancer cell lines harboring this mutation, with IC50 values in the low micromolar range.[5]
-
Src, ALK, and BTK Inhibition: A study on 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine analogs (structurally related to the 9-benzyl series) demonstrated that these compounds can induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase.[9] Kinome profiling also revealed selective interactions with ALK and BTK.[9]
The cytotoxic activity of these analogs has been evaluated against various human cancer cell lines.
| Compound Class | Cell Line(s) | IC50 Range (µM) | Reference |
| 6,9-Disubstituted Purines | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | 0.05 - 21.8 | [8] |
| 6-(4-substituted phenyl)-9-cyclopentyl purines | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | < 10 | [9] |
| 6,8,9-Trisubstituted Purines | Huh7 (Liver) | Lower than 5-FU and Fludarabine | [1] |
| KRAS G12D Inhibitors | AGS, SNU1197, AsPC1 | Low micromolar | [5] |
Antiviral Activity
Purine analogs are a well-established class of antiviral agents, with drugs like acyclovir and ganciclovir being prime examples.[2][12] The this compound scaffold has been explored for its potential to inhibit viral replication, particularly against rhinoviruses.
-
Antirhinovirus Activity: A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and tested for their ability to inhibit rhinovirus replication.[4] Structure-activity relationship (SAR) studies revealed that compounds with small, lipophilic para substituents on the aniline ring were effective inhibitors of rhinovirus serotype 1B.[4] Similarly, 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines also showed potent activity against rhinovirus serotype 1B, with some analogs having IC50 values as low as 0.03 µM.[13]
-
Anti-SARS-CoV Activity: While not directly 9-benzyl analogs, related 6-chloropurine nucleosides have demonstrated promising activity against SARS-CoV.[14] This suggests that the 6-chloropurine moiety is a key pharmacophore for antiviral effects, potentially through irreversible inhibition of viral enzymes.[14]
| Compound Series | Virus | Potency (IC50) | Reference |
| 6-Anilino-9-benzyl-2-chloropurines | Rhinovirus 1B | Not specified, but "good inhibitors" | [4] |
| 6-(Dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines | Rhinovirus 1B | ≥ 0.03 µM | [13] |
| 6-(Benzylthio)-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate | Rhinovirus | "Significant activity" | [15] |
Anticonvulsant Activity
A novel therapeutic application for this class of compounds is in the treatment of seizures. A study identified 6-(alkylamino)-9-benzyl-9H-purines as a new class of potent anticonvulsant agents.[6] These compounds were effective against maximal electroshock-induced seizures (MES) in rats, with the most potent activity found in derivatives containing a benzyl group at the 9-position and a methylamino or dimethylamino group at the 6-position.[6]
Potential in Neurodegenerative Diseases
While direct evidence for this compound analogs in treating neurodegenerative diseases is still emerging, the broader class of purine analogs has been implicated in pathways relevant to these conditions.[16][17] Purines play a role in neurotransmission and neuroinflammation, and modulating these pathways could be a therapeutic strategy.[10] The development of heterocyclic compounds, including purines, is an active area of research for diseases like Alzheimer's and Parkinson's.[17][18]
Experimental Protocols
General Synthesis of 6,9-Disubstituted Purine Analogs
This protocol is adapted from the synthesis of 6-(4-substituted piperazine-1-yl)-9-(4-substituted benzyl)purine analogs.[8]
-
Step 1: Synthesis of 5-Amino-4,6-dichloropyrimidine (2): 4,6-Dichloro-5-nitropyrimidine (1) is reduced to the corresponding amine using stannous chloride in ethanol.
-
Step 2: Synthesis of 4-(4-substituted benzyl)pyrimidines (3, 4): Amination of compound (2) with appropriate benzylamines in the presence of triethylamine (Et3N) yields the corresponding pyrimidine derivatives. The reaction mixture is refluxed for 15 hours and purified by column chromatography.
-
Step 3: Synthesis of 6-Chloro-9-(4-substituted benzyl)purines (5, 6): Condensation of compounds (3, 4) with triethylorthoformate and para-toluenesulfonic acid at room temperature for 72 hours affords the intermediate 6-chloro-9-benzylpurines.
-
Step 4: Synthesis of Final Compounds (7-26): The appropriate 1-substituted piperazines and Et3N are added to a solution of the 6-chloropurines (5, 6) in absolute ethanol. The mixture is refluxed for 8–16 hours, concentrated, and purified by column chromatography.
In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is a general representation of the Sulforhodamine B (SRB) assay used to determine cytotoxicity.[1][9]
-
Cell Plating: Cancer cells (e.g., Huh7, HCT116, MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized purine analogs for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Measurement: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from dose-response curves.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-benzyl-2,6-dichloro-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secure Verification [radar.ibiss.bg.ac.rs]
- 11. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel therapeutic compounds that can prevent neurodegeneration identified | TopNews [topnews.in]
Methodological & Application
Application Notes and Protocols: Synthesis of 9-Benzyl-6-chloro-9H-purine from 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 9-benzyl-6-chloro-9H-purine, a key intermediate in the development of various pharmaceutical compounds. The primary method described is the N-alkylation of 6-chloropurine with benzyl bromide. This application note addresses the critical aspect of regioselectivity in the alkylation of purines, offering guidance on reaction conditions to preferentially obtain the desired N9-isomer over the N7-isomer. Detailed experimental procedures, purification methods, and characterization data are presented to assist researchers in achieving efficient and selective synthesis.
Introduction
6-Chloropurine is a versatile starting material in medicinal chemistry, serving as a precursor for a wide range of biologically active purine derivatives. The introduction of a benzyl group at the N9 position of the purine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This compound is a valuable intermediate for the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1][2]
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the benzylation reaction. Alkylation of 6-chloropurine can occur at either the N7 or N9 position of the purine ring, leading to the formation of a mixture of isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. This protocol outlines methods to favor the formation of the therapeutically more relevant N9-isomer.
Experimental Protocols
Method 1: Synthesis using Potassium Carbonate in DMF
This protocol is a commonly used method for the N9-alkylation of purines due to its relatively mild conditions and good regioselectivity.
Materials:
-
6-Chloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion of the reaction, add water to quench the reaction and extract the product with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Synthesis using Sodium Hydride in DMF
This method employs a stronger base and may offer faster reaction times.
Materials:
-
6-Chloropurine
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 6-chloropurine (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Purification Protocol
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. A starting gradient of 10-20% ethyl acetate in hexane can be gradually increased to 40-50% to elute the product. The optimal gradient should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as an off-white solid.[2]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N9:N7 Ratio |
| 1 | K₂CO₃ | DMF | Room Temp. | 12-16 | 75-85 | >95:5 |
| 2 | NaH | DMF | 0 to Room Temp. | 2-4 | 80-90 | >95:5 |
| 3 | Cs₂CO₃ | ACN | 80 | 6 | ~80 | High N9 selectivity |
| 4 | DBU | ACN | Room Temp. | 24 | Moderate | Mixture of isomers |
Note: The yields and isomer ratios are approximate and can vary based on the specific reaction scale and purity of reagents. Data is compiled and inferred from general knowledge of purine alkylation and related literature.
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₄ |
| Molecular Weight | 244.68 g/mol [3] |
| Appearance | Off-white solid[2] |
| Melting Point | 86-87 °C[2] |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 8.75 (s, 1H), 8.15 (s, 1H), 7.40-7.25 (m, 5H), 5.45 (s, 2H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 152.0, 151.8, 145.0, 134.5, 131.0, 129.2, 128.5, 127.8, 47.5 |
Note: NMR data is representative and may vary slightly based on the solvent and instrument used.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The regioselectivity of the alkylation of 6-chloropurine is a critical factor. The N9 position is generally more thermodynamically stable, while the N7 position can also be alkylated, leading to a mixture of products. The choice of reaction conditions can be rationalized as follows:
References
Application Note: Regioselective N9-Benzylation of 6-Chloropurine
Introduction
The N9-benzylation of 6-chloropurine is a crucial chemical transformation for the synthesis of a wide array of biologically active molecules. 9-Benzyl-6-chloropurine serves as a key intermediate in the development of various pharmaceutical compounds, including antiviral and antitumor agents.[1][2][3] The purine scaffold is a fundamental component of nucleosides and a privileged structure in medicinal chemistry.[4] Alkylation of the purine ring can occur at different nitrogen atoms, often leading to a mixture of N7 and N9 regioisomers.[5][6][7] Therefore, developing protocols with high regioselectivity for the desired N9 isomer is of significant interest to researchers and drug development professionals. This document provides a detailed protocol for the N9-benzylation of 6-chloropurine, summarizing various reaction conditions and presenting a streamlined experimental workflow.
Core Principles
The benzylation of 6-chloropurine typically involves the deprotonation of the purine's imidazole nitrogen (N9-H) by a base, followed by nucleophilic attack on benzyl halide. The choice of base, solvent, and reaction conditions plays a critical role in achieving high yield and regioselectivity. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), and tetrabutylammonium fluoride (TBAF).[4][5] Dimethylformamide (DMF) is a frequently used solvent for this reaction.[5] The formation of the N9 isomer is generally favored, but the N7 isomer can be a significant byproduct under certain conditions.[6][7]
Experimental Protocol: N9-Benzylation of 6-Chloropurine using Sodium Hydride and Benzyl Bromide in DMF
This protocol describes a common and effective method for the selective N9-benzylation of 6-chloropurine.
Materials and Reagents:
-
6-Chloropurine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply with a manifold
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-chloropurine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the 6-chloropurine. The concentration is typically in the range of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed. The solution will typically become clearer as the sodium salt of 6-chloropurine forms.
-
-
Benzylation:
-
Slowly add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 9-benzyl-6-chloro-9H-purine.
-
Data Summary
The following table summarizes various conditions and reported yields for the N9-alkylation of 6-chloropurine and related purine derivatives.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N9-isomer | Reference |
| 6-Chloropurine | Benzyl bromide | NaH | DMF | 0 to RT | 3 | ~85 | [5] |
| 6-Chloropurine | Benzyl alcohol | K2CO3 / Aliquat 336 | Toluene | 100 | 5 | 60 | [8] |
| 2-Chloro-6-(imidazol-1-yl)purine | Benzyl iodide | NaH | DMF | RT | - | 85 | [5] |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | RT | - | Quantitative | [6] |
| 6-Chloropurine | 2-Bromo-2-methylbutane | BSA, SnCl4 | ACN | 80 | 3 | - | [9] |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Experimental Workflow
The following diagram illustrates the key steps in the N9-benzylation of 6-chloropurine protocol.
Caption: Experimental workflow for the N9-benzylation of 6-chloropurine.
References
- 1. lookchem.com [lookchem.com]
- 2. scispace.com [scispace.com]
- 3. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-benzyl-6-chloro-9H-purine is a key intermediate in the synthesis of a variety of biologically active purine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The benzylated purine scaffold serves as a versatile building block for the development of compounds with potential therapeutic applications, including antiviral and anticancer agents. This document provides a detailed overview of the reaction mechanism for the synthesis of this compound, a comprehensive experimental protocol, and relevant quantitative data.
Reaction Mechanism
The synthesis of this compound from 6-chloropurine and benzyl bromide is a classic example of an N-alkylation reaction. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Deprotonation: In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), the acidic proton at the N9 position of the 6-chloropurine ring is abstracted. This deprotonation generates a purine anion, which is a potent nucleophile. The N9 position is generally favored for deprotonation and subsequent alkylation due to thermodynamic stability.
-
Nucleophilic Attack: The resulting purine anion then acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl bromide in a concerted SN2 fashion. This involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide ion).
-
Transition State and Product Formation: The reaction proceeds through a high-energy transition state where the N-C bond is forming and the C-Br bond is breaking simultaneously. As the reaction progresses, the bromide ion is expelled as a leaving group, leading to the formation of the final product, this compound. A common side product is the N7-isomer, though the N9-isomer is typically the major product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary based on the specific reaction scale and conditions.
| Parameter | Value | Reference |
| Reactants | ||
| 6-Chloropurine | 1.0 eq | General Protocol |
| Benzyl Bromide | 1.1 - 1.2 eq | General Protocol |
| Sodium Hydride (60% dispersion in oil) | 1.2 - 1.5 eq | General Protocol |
| Solvent | ||
| Anhydrous Dimethylformamide (DMF) | 5-10 mL per mmol of 6-chloropurine | General Protocol |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 2 - 12 hours | General Protocol |
| Product Information | ||
| Yield | 70 - 90% | Representative |
| Melting Point | 86-87 °C | [1] |
| Molecular Formula | C₁₂H₉ClN₄ | [2] |
| Molecular Weight | 244.68 g/mol | [2] |
Experimental Protocol
This protocol details the synthesis of this compound from 6-chloropurine and benzyl bromide.
Materials:
-
6-Chloropurine
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-chloropurine (1.0 equivalent).
-
Add anhydrous DMF (5-10 mL per mmol of 6-chloropurine) to the flask to dissolve the 6-chloropurine. Stir the solution at room temperature.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 - 1.5 equivalents, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of 6-chloropurine may result in a thicker suspension.
-
-
Alkylation:
-
Slowly add benzyl bromide (1.1 - 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an off-white solid.
-
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The melting point of this compound is reported to be 86-87 °C.[1]
References
Synthesis of 1-Substituted Adenines Utilizing 9-Benzyl-6-Chloro-9H-Purine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1-substituted adenines, a class of compounds with significant interest in medicinal chemistry and drug development. The described methodology utilizes the versatile starting material, 9-benzyl-6-chloro-9H-purine, in a robust three-step synthetic pathway. This approach offers a reliable route to obtaining N1-substituted adenine derivatives, which can serve as valuable intermediates and potential pharmacophores. The protocols provided herein are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting.
Introduction
1-Substituted adenine derivatives are an important class of N-alkylated purines that have garnered considerable attention in the fields of medicinal chemistry and chemical biology. The substitution at the N1 position can significantly modulate the biological activity of the adenine scaffold, leading to the development of compounds with diverse therapeutic potential. The strategic use of protecting groups is paramount in achieving regioselective substitution on the purine ring system. This application note details a synthetic strategy that employs a benzyl group for the protection of the N9 position, thereby directing subsequent alkylation to the desired N1 position. The this compound starting material provides a convenient entry point for the synthesis of a variety of 1-substituted adenines.
Overall Synthetic Scheme
The synthesis of 1-substituted adenines from this compound is a three-step process as illustrated below. The initial step involves the amination of the 6-chloro position to yield 9-benzyladenine. This is followed by the key N1-alkylation step to form a 1-substituted-9-benzyladeninium salt. The final step is the removal of the N9-benzyl protecting group via catalytic transfer hydrogenation to afford the desired 1-substituted adenine.
Caption: Overall synthetic workflow for the preparation of 1-substituted adenines.
Experimental Protocols
Step 1: Synthesis of 9-Benzyladenine from this compound
This protocol describes the conversion of the 6-chloro group to an amino group to furnish 9-benzyladenine.
Materials:
-
This compound
-
Ammonia in methanol (7N solution)
-
Pressure vessel or sealed tube
-
Methanol
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction vessel to room temperature and carefully vent to release any pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 9-benzyladenine as a solid.
Step 2: Synthesis of 1-Substituted-9-benzyladeninium Salts
This protocol details the regioselective alkylation at the N1 position of 9-benzyladenine.
Materials:
-
9-Benzyladenine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl iodide) (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Round-bottom flask with a stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 9-benzyladenine (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature until the 9-benzyladenine is fully dissolved.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, precipitate the product by adding anhydrous diethyl ether to the reaction mixture.
-
Collect the precipitated solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the 1-substituted-9-benzyladeninium salt.
Step 3: Debenzylation to Yield 1-Substituted Adenines
This protocol describes the removal of the N9-benzyl protecting group using catalytic transfer hydrogenation.
Materials:
-
1-Substituted-9-benzyladeninium salt
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 1-substituted-9-benzyladeninium salt (1.0 eq) in methanol.
-
To this solution, add 10% Pd/C (10-20% by weight of the substrate) followed by ammonium formate (3-5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 1-substituted adenine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the yields for the N1-alkylation of 9-benzyladenine with various alkyl halides.
| Entry | Alkylating Agent (R-X) | Product (1-Substituted Adenine) | Overall Yield (%) |
| 1 | Methyl Iodide | 1-Methyladenine | 75 |
| 2 | Ethyl Bromide | 1-Ethyladenine | 72 |
| 3 | n-Propyl Iodide | 1-Propyladenine | 68 |
| 4 | Isopropyl Bromide | 1-Isopropyladenine | 65 |
| 5 | n-Butyl Iodide | 1-Butyladenine | 70 |
Yields are calculated for the three-step sequence and are representative. Actual yields may vary depending on reaction scale and optimization.
Logical Workflow and Considerations
The successful synthesis of 1-substituted adenines via this route relies on careful execution of each step.
Caption: Detailed experimental workflow for the synthesis of 1-substituted adenines.
Important Considerations:
-
Purity of Starting Materials and Reagents: The use of high-purity starting materials and anhydrous solvents is crucial for achieving good yields and minimizing side reactions, particularly in the N1-alkylation step.
-
Inert Atmosphere: The N1-alkylation reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.
-
Dimroth Rearrangement: 1-Substituted adenines can undergo a Dimroth rearrangement to the more thermodynamically stable N6-substituted isomers, especially under alkaline or thermal conditions.[1] It is important to consider the stability of the final products and to use mild conditions during work-up and purification to avoid this isomerization. The general mechanism of the Dimroth rearrangement involves the opening of the pyrimidine ring followed by rotation and re-closure.
Caption: Simplified representation of the Dimroth rearrangement.
Conclusion
The synthetic route starting from this compound provides a reliable and versatile method for the preparation of a variety of 1-substituted adenines. The protocols detailed in this application note are intended to serve as a guide for researchers in the synthesis of these valuable compounds for further investigation in drug discovery and chemical biology. Careful attention to the experimental conditions and potential side reactions, such as the Dimroth rearrangement, is essential for the successful synthesis and isolation of the desired products.
References
Application Notes: The Role of 9-benzyl-6-chloro-9H-purine in Modern Cancer Research
Introduction
Purine analogues represent a cornerstone in the development of anticancer therapeutics, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and other crucial cellular processes.[1] Within this class of compounds, 9-benzyl-6-chloro-9H-purine serves as a pivotal synthetic intermediate. Its strategic importance lies in the reactive chloro group at the 6-position, which is amenable to nucleophilic substitution. This feature allows for the systematic introduction of a wide array of functional groups, enabling the generation of extensive libraries of novel purine derivatives for anticancer screening. The benzyl group at the 9-position provides a stable, lipophilic scaffold that can be further modified to optimize pharmacological properties.
Key Applications in Cancer Research
The primary application of this compound in oncology research is as a foundational scaffold for the synthesis of more complex molecules with potential therapeutic value.
-
Development of 6,9-Disubstituted Purine Analogues: This compound is a common starting material for creating 6,9-disubstituted purines. By reacting this compound with various amines, anilines, or piperazine derivatives, researchers have successfully synthesized series of compounds with significant cytotoxic activities against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells.[2] These substitutions at the 6-position are crucial for modulating the biological activity of the resulting molecules.
-
Scaffold for Kinase Inhibitors: The purine core is a well-established scaffold for the design of kinase inhibitors, which are a major class of targeted cancer therapies. Although direct synthesis of kinase inhibitors from this compound is not extensively detailed in the provided literature, its structure is highly relevant. The general mechanism of purine-based sulfonamide derivatives has been linked to the PI3K/Akt/mTOR pathway, which is critical in many cancers.[3] The versatility of the this compound scaffold makes it an ideal candidate for developing novel inhibitors targeting these and other oncogenic signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: The ease of modification of this compound facilitates comprehensive SAR studies. By systematically altering the substituent at the 6-position, researchers can probe the specific chemical features that enhance cytotoxic potency and selectivity for cancer cells. This iterative process of synthesis and biological testing is fundamental to rational drug design and the optimization of lead compounds. For example, studies on 6-anilino-9-benzyl-2-chloropurines have demonstrated how small, lipophilic substituents can influence biological activity.[4]
Quantitative Data
The following table summarizes the cytotoxic activity of various purine derivatives synthesized using a 6-chloropurine scaffold, similar to this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 6-(trifluoromethylphenyl)piperazine purines | Huh7 | 0.08 - 0.13 |
| 6-(trifluoromethylphenyl)piperazine purines | HCT116 | 0.05 - 0.11 |
| 6-(trifluoromethylphenyl)piperazine purines | MCF7 | 0.07 - 0.12 |
Data extracted from a study on 6,9-disubstituted purine analogues, highlighting the high potency of these derivatives.[2]
Experimental Protocols
1. General Protocol for the Synthesis of 6-Substituted-9-benzyl-9H-purine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom at the 6-position of this compound with an amine.
Materials:
-
This compound
-
Appropriate amine or aniline derivative (1.1 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or isopropanol)
-
Base (e.g., Triethylamine - TEA, or Diisopropylethylamine - DIPEA) (2.0 equivalents)
-
Reaction vessel, magnetic stirrer, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the amine or aniline derivative (1.1 equivalents) to the solution.
-
Add the base (2.0 equivalents) to the reaction mixture.
-
Stir the mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If using DMF, add water to the mixture and extract the product with a suitable organic solvent like ethyl acetate. If using a less polar solvent, concentrate the mixture under reduced pressure.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to obtain the pure 6-substituted-9-benzyl-9H-purine derivative.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
2. Protocol for In Vitro Cytotoxicity (SRB) Assay
This protocol outlines the Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT116, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized purine derivatives dissolved in DMSO
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized purine derivatives in cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris-base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Synthetic pathway for 6-substituted purine derivatives.
Caption: Workflow for anticancer compound screening.
Caption: Potential mechanism via PI3K/Akt/mTOR pathway inhibition.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 9-benzyl-6-chloro-9H-purine
Introduction
9-benzyl-6-chloro-9H-purine is a key intermediate in the synthesis of a wide array of biologically active molecules. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. This document provides detailed protocols for the substitution reaction with different nucleophiles, including amines, thiols, and alcohols, to generate libraries of 6-substituted 9-benzylpurine derivatives. These compounds are of significant interest in drug discovery, with applications as potential anticancer, antiviral, and anti-inflammatory agents.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride at the 6-position of the purine ring by a nucleophile. This reaction is typically facilitated by a base in a suitable solvent.
General Reaction: this compound + Nucleophile-H → 9-benzyl-6-(nucleophile)-9H-purine + HCl
Experimental Protocols
Protocol 1: Amination of this compound
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added the desired amine (1.2-2.0 eq) and triethylamine (2.0-3.0 eq).
-
The reaction mixture is stirred at reflux (approximately 78 °C for ethanol) and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 9-benzyl-6-amino-9H-purine derivative.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]
Protocol 2: Thiolation of this compound
This protocol outlines the synthesis of 6-thioether-substituted 9-benzylpurines.
Materials:
-
This compound
-
Thiol of choice (e.g., benzyl mercaptan, thiophenol)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates and silica gel for chromatography
Procedure:
-
To a solution of the thiol (1.1 eq) in DMF (10 mL/mmol) is added cesium carbonate (1.5 eq). The mixture is stirred at room temperature for 15 minutes.
-
This compound (1.0 eq) is added to the mixture.
-
The reaction is stirred at room temperature, and its progress is monitored by TLC.[3]
-
Once the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.[3]
-
The solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 9-benzyl-6-(thioether)-9H-purine.
-
Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Alkoxylation of this compound
This protocol details the preparation of 6-alkoxy-substituted 9-benzylpurines.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, phenol)
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous alcohol (corresponding to the alcohol of choice) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates and silica gel for chromatography
Procedure:
-
To a solution of the alcohol (used as solvent or dissolved in THF) is carefully added sodium hydride (1.2 eq) or sodium metal (1.2 eq) at 0 °C to generate the sodium alkoxide in situ.
-
After the evolution of hydrogen gas ceases, this compound (1.0 eq) is added to the reaction mixture.
-
The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.[4][5]
-
Upon completion, the reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification by flash column chromatography (e.g., with a hexane/ethyl acetate gradient) provides the desired 9-benzyl-6-alkoxy-9H-purine.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for nucleophilic substitution reactions on 6-chloropurines. While not all examples are for the 9-benzyl derivative specifically, they provide a strong indication of the expected yields and reaction conditions.
| Entry | Nucleophile | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | TEA | EtOH | Reflux | 4 | >90 (implied) | General Amination |
| 2 | Benzylamine | TEA | EtOH | Reflux | 6 | ~85 | General Amination |
| 3 | Hydrazine Hydrate | TEA | EtOH | Reflux | 2-4 | 83 | [4] |
| 4 | Benzyl Mercaptan | Cs₂CO₃ | DMF | RT | 6 | High (not specified) | [3] |
| 5 | Phenol | NaH | THF | Reflux | 12 | ~70-80 | General Alkoxylation |
| 6 | Methanol | NaOMe | MeOH | Reflux | 8 | High (not specified) | [4] |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of 6-substituted 9-benzylpurines.
Signaling Pathway/Mechanism
Caption: The SNAr mechanism for nucleophilic substitution on the purine ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of 9-benzyl-6-chloro-9H-purine by Column Chromatography
Introduction
9-benzyl-6-chloro-9H-purine is a pivotal intermediate in the synthesis of a wide array of biologically active purine derivatives, which are integral to the development of novel therapeutic agents.[1][2] Its applications span from the synthesis of antiviral compounds to the development of kinase inhibitors for anti-cancer therapies.[3][4][5][6] The purity of this intermediate is paramount to ensure the desired yield and purity of the final active pharmaceutical ingredients. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for the separation of purine derivatives.[7][8]
The benzyl group in the 9-position reduces the overall polarity of the purine, making it amenable to purification by normal-phase chromatography.[7] This protocol outlines the selection of an appropriate stationary and mobile phase, sample preparation, and the step-by-step procedure for efficient purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₄ | [1][9] |
| Molecular Weight | 244.68 g/mol | [1][9] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87°C | [1] |
| Boiling Point | 441°C at 760 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | -20°C Freezer | [1] |
Experimental Protocol
This protocol details the materials and methodology for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)
-
Sample: Crude this compound
-
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or collection tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool
-
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Determine the optimal mobile phase composition by performing Thin Layer Chromatography (TLC) on the crude sample. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[10] A gradient elution from a lower to a higher polarity mobile phase is often effective for separating purine derivatives.[11]
-
-
Column Packing:
-
Select an appropriately sized chromatography column. A general rule is to use a silica gel to crude product weight ratio of 30:1 for simple separations and up to 100:1 for more challenging separations.[10]
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the settled silica bed to prevent disturbance during sample and solvent addition.
-
Wash the column with the initial mobile phase until the silica bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for samples not readily soluble, a "dry loading" technique can be employed.[10] Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully apply the prepared sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Collect fractions of a consistent volume in an organized manner.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds with increasing polarity. A stepwise or linear gradient can be employed. For instance, starting with 10% ethyl acetate in hexane and gradually increasing to 30% can be effective.
-
-
Monitoring and Analysis:
-
Monitor the separation by performing TLC on the collected fractions.
-
Spot the fractions on a TLC plate alongside a reference spot of the crude mixture.
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify the fractions containing the pure this compound based on their Rf values.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as an off-white solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC.
-
Expected Results
The purification of this compound by silica gel column chromatography is expected to yield a product with high purity. The following table summarizes typical parameters and expected outcomes for this purification.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | n-Hexane:Ethyl Acetate (e.g., starting with 9:1, gradually increasing to 7:3 v/v) |
| Elution Profile | The target compound, being moderately polar, will elute after non-polar impurities and before highly polar impurities. |
| Expected Purity | >95% (as determined by HPLC or NMR) |
| Typical Yield | 70-90% (dependent on the purity of the crude material) |
Troubleshooting
-
Poor Separation: If the separation is not adequate, consider using a shallower solvent gradient, a longer column, or a finer mesh silica gel.
-
Compound Crashing Out: If the compound precipitates on the column, a more solubilizing mobile phase or the dry loading technique should be used.
-
Tailing on TLC: If significant tailing is observed, which can be common for nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve the peak shape.[12]
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps, researchers, scientists, and drug development professionals can achieve high purity of this essential intermediate, which is critical for the successful synthesis of downstream target molecules. The use of a gradient elution with an n-hexane and ethyl acetate mobile phase system on a silica gel stationary phase is a robust and reliable method for this purpose.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 1928-76-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. 9-benzyl-2,6-dichloro-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 12. Purification [chem.rochester.edu]
Application Notes and Protocols for the Recrystallization of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 9-benzyl-6-chloro-9H-purine via recrystallization. This compound is a key intermediate in the synthesis of various biologically active molecules, including potential antiviral and anticancer agents.[1][2] The protocols outlined below are designed to enhance the purity of the compound, ensuring its suitability for downstream applications in drug discovery and development.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at its boiling point than at lower temperatures. Upon cooling a saturated solution, the compound crystallizes out, while impurities remain dissolved in the solvent.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for developing an appropriate recrystallization protocol.
| Property | Value | Reference |
| CAS Number | 1928-76-3 | [1][3] |
| Molecular Formula | C₁₂H₉ClN₄ | [4] |
| Molecular Weight | 244.68 g/mol | [1][4] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87°C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Experimental Protocols for Recrystallization
Due to the limited availability of a specific, published recrystallization protocol for this compound, the following methods are proposed based on its known solubility and general practices for purifying purine derivatives. Researchers should perform small-scale trials to determine the optimal solvent system and conditions.
Protocol 1: Single Solvent Recrystallization using Methanol
This protocol utilizes the slight solubility of the compound in methanol.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar and a reflux condenser. Add a minimal amount of methanol and begin heating the mixture to a gentle boil with stirring. Continue adding methanol portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield of crystals, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is based on the principle of using a solvent in which the compound is soluble (ethanol) and an anti-solvent in which it is insoluble (water).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to facilitate further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure. The following table provides a template with representative data.
| Parameter | Before Recrystallization | After Recrystallization (Protocol 1) | After Recrystallization (Protocol 2) |
| Appearance | Off-white to light brown powder | White crystalline solid | White crystalline solid |
| Purity (by HPLC) | ~90% | >98% | >97% |
| Yield | - | 75-85% | 70-80% |
| Melting Point | 84-86°C | 86-87°C | 86-87°C |
Note: The values presented are for illustrative purposes and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
General Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: A flowchart of the general recrystallization process.
Role of this compound in Drug Development
This diagram shows the position of this compound as a key intermediate in the synthesis of diverse purine derivatives for biological screening.
Caption: Workflow illustrating the role of the title compound in drug discovery.
References
Application Notes and Protocols for the Characterization of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the characterization of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of various biologically active purine derivatives. The following sections detail the methodologies for structural elucidation and purity assessment of this compound.
Compound Information
This compound is an off-white solid that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₄ |
| Molecular Weight | 244.68 g/mol [2] |
| CAS Number | 1928-76-3 |
| Appearance | Off-white solid[1] |
| Melting Point | 86-87 °C[1] |
| Solubility | Slightly soluble in chloroform and methanol.[1] |
Analytical Techniques and Protocols
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. ¹H NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum.
Instrumentation:
-
A 300 MHz or higher NMR spectrometer
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | Purine C2-H |
| ~8.1 | s | 1H | Purine C8-H |
| ~7.3-7.4 | m | 5H | Benzyl aromatic protons |
| ~5.4 | s | 2H | Benzyl CH₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
2.1.2. ¹³C NMR Spectroscopy Protocol
This protocol describes the general procedure for acquiring a ¹³C NMR spectrum.
Instrumentation:
-
A 75 MHz or higher NMR spectrometer
Materials:
-
This compound sample (15-20 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 15-20 mg of the compound in approximately 0.6 mL of CDCl₃.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Purine C6 |
| ~151.5 | Purine C2 |
| ~151.0 | Purine C4 |
| ~144.0 | Purine C8 |
| ~134.5 | Benzyl quaternary C |
| ~131.0 | Purine C5 |
| ~129.0 | Benzyl aromatic CH |
| ~128.5 | Benzyl aromatic CH |
| ~127.5 | Benzyl aromatic CH |
| ~48.0 | Benzyl CH₂ |
Note: This data is based on typical chemical shifts for similar purine derivatives. An actual spectrum should be acquired for precise assignments.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
2.2.1. GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The resulting mass spectrum should show the molecular ion peak and characteristic fragment ions.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 244/246 | [M]⁺, Molecular ion peak with isotopic pattern for one chlorine atom. |
| 91 | [C₇H₇]⁺, Tropylium ion (benzyl fragment). |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. A reversed-phase HPLC method is generally suitable for purine derivatives.
2.3.1. RP-HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.
2.4.1. Elemental Analysis Protocol
Instrumentation:
-
CHN elemental analyzer.
Procedure:
-
A precisely weighed sample (typically 2-3 mg) is combusted in a high-temperature furnace in the presence of excess oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
The instrument's software calculates the percentage of each element.
Theoretical vs. Expected Experimental Data:
| Element | Theoretical (%) | Expected Experimental (%) |
| Carbon (C) | 58.91 | 58.91 ± 0.4 |
| Hydrogen (H) | 3.71 | 3.71 ± 0.4 |
| Nitrogen (N) | 22.90 | 22.90 ± 0.4 |
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for HPLC purity analysis.
References
Application Notes and Protocols for the Laboratory Scale-Up of 9-benzyl-6-chloro-9H-purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-benzyl-6-chloro-9H-purine is a key synthetic intermediate used in the development of a wide range of biologically active compounds, including potential therapeutics.[1] Its structure serves as a versatile scaffold for further chemical modification. These application notes provide a detailed, scalable laboratory protocol for the synthesis and purification of this compound, moving from milligram to gram scale. The described method is based on the N-alkylation of 6-chloropurine with benzyl bromide.
Reaction Scheme
The synthesis proceeds via the direct benzylation of 6-chloropurine at the N9 position using benzyl bromide in the presence of a base.
6-chloropurine + Benzyl Bromide → this compound
Experimental Protocols
This section details the step-by-step methodology for the synthesis, work-up, and purification of the target compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for N-alkylation of purine scaffolds.[2][3]
Materials:
-
6-chloropurine (6-chloro-9H-purine)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
To the flask, add 6-chloropurine and anhydrous N,N-Dimethylformamide (DMF).
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Slowly add benzyl bromide to the reaction mixture via syringe.
-
Allow the mixture to stir at room temperature overnight (approximately 12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.[2]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Note on Regioisomers: The benzylation of 6-chloropurine can potentially yield both N9 and N7 isomers. The N9 isomer is typically the major product under these conditions, but the presence of the N7 isomer is a common impurity.[3] Purification in the subsequent step is crucial for isolating the desired N9 product.
Protocol 2: Purification by Silica Gel Chromatography
Purification is achieved using flash column chromatography, a standard technique for purine compounds with non-polar substituents.[4]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dried powder onto the top of the prepared silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% to 50% ethyl acetate).[2]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
The following tables summarize reagent quantities for a representative laboratory scale synthesis and the physical properties of the final product.
Table 1: Reagent Quantities and Reaction Parameters (Example Scale)
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
|---|---|---|---|---|---|
| 6-chloropurine | C₅H₃ClN₄ | 154.56 | 10.0 | 1.0 | 1.55 g |
| Benzyl bromide | C₇H₇Br | 171.04 | 12.0 | 1.2 | 1.4 mL |
| Potassium carbonate | K₂CO₃ | 138.21 | 20.0 | 2.0 | 2.76 g |
| DMF | C₃H₇NO | 73.09 | - | - | 40 mL |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1928-76-3 | [5] |
| Molecular Formula | C₁₂H₉ClN₄ | [5] |
| Molecular Weight | 244.68 g/mol | [5] |
| Appearance | Off-white solid | [1] |
| Melting Point | 86-87 °C | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| Storage Temp. | -20°C Freezer |[1] |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the complete workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Key Components
This diagram shows the relationship between reactants, reagents, and the final product in the synthesis.
Caption: Key components and their roles in the N-alkylation reaction.
Safety Precautions
-
6-chloropurine: Handle with care. It is a cytotoxic agent. Avoid inhalation and contact with skin and eyes.
-
Benzyl bromide: It is a lachrymator and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): It is a skin and eye irritant and can be absorbed through the skin. Use in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Perform all operations in a well-ventilated laboratory fume hood.
References
- 1. lookchem.com [lookchem.com]
- 2. 9-benzyl-2,6-dichloro-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 3. Item - Process Development of an NâBenzylated Chloropurine at the Kilogram Scale - American Chemical Society - Figshare [acs.figshare.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. chemsynthesis.com [chemsynthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-benzyl-6-chloro-9H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-benzyl-6-chloro-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct N-alkylation of 6-chloropurine with a benzyl halide, such as benzyl bromide. This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) with a mild base, such as potassium carbonate, to facilitate the reaction.
Q2: What are the primary challenges encountered during this synthesis?
A2: The main challenges include controlling the regioselectivity of the benzylation, leading to the formation of unwanted isomers, achieving a high yield of the desired product, and effectively purifying the final compound from side products and unreacted starting materials.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: The identity and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. High-performance liquid chromatography (HPLC) can be used to assess purity.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or product, and formation of side products.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure all reagents are dry, as moisture can interfere with the reaction. - Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a slight excess of benzyl bromide (1.1-1.5 equivalents). |
| Base Ineffectiveness | - Use freshly dried potassium carbonate or an alternative base like cesium carbonate, which can be more effective. - Ensure the base is finely powdered to maximize its surface area. |
| Degradation | - Purines can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times. - Work-up the reaction promptly upon completion. |
Problem 2: Formation of the N7-benzyl Isomer
A significant side reaction in the benzylation of 6-chloropurine is the formation of the N7-benzyl isomer alongside the desired N9-benzyl product. The N9 isomer is generally the thermodynamically more stable product.[1][2]
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol | - The choice of base and solvent can influence the N9/N7 ratio. While direct alkylation often yields a mixture, using a stronger base like sodium hydride in DMF can sometimes favor N9 substitution.[3][4] - Some literature suggests that specific protecting groups on the purine ring can direct alkylation to the N9 position, though this adds extra steps to the synthesis. |
| Reaction Conditions | - Lowering the reaction temperature may favor the kinetic N7 product, while higher temperatures can promote isomerization to the more stable N9 product. Experiment with a temperature range to optimize for the N9 isomer. |
Problem 3: Difficulty in Purifying the Final Product
Purification can be challenging due to the similar polarities of the N9 and N7 isomers and the presence of unreacted starting materials.
| Potential Cause | Recommended Solution |
| Co-elution of Isomers | - Silica gel column chromatography is a common purification method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective.[5] - Careful selection of the solvent system is crucial. Small changes in the solvent polarity can improve separation. - If separation is still difficult, consider reverse-phase chromatography. |
| Residual Starting Material | - Ensure the reaction goes to completion by monitoring with TLC. - A simple aqueous work-up can help remove some of the more polar unreacted 6-chloropurine and inorganic salts. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
6-chloropurine
-
Benzyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 6-chloropurine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain this compound as a solid.
Characterization Data:
-
Appearance: Off-white solid[6]
-
Melting Point: 86-87 °C[6]
-
¹³C NMR: The chemical shift of the C5 carbon can help distinguish between the N9 and N7 isomers. For N9-alkylated 6-chloropurines, the C5 chemical shift is approximately 132 ppm, whereas for N7 isomers, it is around 123 ppm.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 9-benzyl-6-chloro-9H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-benzyl-6-chloro-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side product is the undesired N7-regioisomer, 7-benzyl-6-chloro-7H-purine.[1][2][3][4] The alkylation of 6-chloropurine with benzyl halides can occur at both the N9 and N7 positions of the purine ring. Other potential impurities include unreacted 6-chloropurine and poly-benzylated products, although the latter are less common under controlled conditions.
Q2: How can I differentiate between the desired N9-benzyl and the undesired N7-benzyl isomer?
A2: The most reliable method for distinguishing between the N9 and N7 isomers is through 13C NMR spectroscopy. The chemical shift of the C5 carbon of the purine ring is a key indicator. For N9-alkylated 6-chloropurines, the C5 chemical shift is approximately 132 ppm, while for the N7 isomers, it is more shielded and appears at a lower value of around 123 ppm.[1][2] 1H NMR can also be used, as the chemical shifts of the purine protons (H2 and H8) will differ between the two isomers.
Q3: What factors influence the ratio of N9 to N7 isomers?
A3: The regioselectivity of the benzylation is influenced by several factors, including the choice of base, solvent, and reaction temperature.[1] Generally, the N9 isomer is the thermodynamically more stable product. The use of polar aprotic solvents like DMF or acetonitrile is common. The choice of base can also play a significant role in the N9/N7 ratio.
Q4: What is a typical purification strategy for this compound?
A4: The most common method for purifying this compound and separating it from the N7-isomer is silica gel column chromatography. A solvent system of hexane and ethyl acetate is typically effective, with the gradient being adjusted to achieve optimal separation. The N9 isomer is generally less polar than the N7 isomer and will therefore elute first.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reagents are pure and dry, especially the 6-chloropurine and the solvent (e.g., DMF).- Extend the reaction time and monitor by TLC until the starting material is consumed.- Increase the reaction temperature, but be mindful that this may affect the N9/N7 selectivity. |
| Suboptimal base | - The choice of base is critical. Common bases include K2CO3, NaH, and Et3N. The strength and steric bulk of the base can influence the reaction rate and regioselectivity. Consider screening different bases to optimize the yield. |
| Degradation of reagents | - Use freshly opened or properly stored benzyl bromide or benzyl chloride, as they can degrade over time.- Ensure the reaction is protected from moisture, as water can react with the base and the benzyl halide. |
| Inefficient purification | - Optimize the column chromatography conditions (solvent system, silica gel activity) to minimize product loss during purification. |
Issue 2: High Proportion of the N7-benzyl Isomer
| Possible Cause | Troubleshooting Steps |
| Reaction conditions favoring N7-alkylation | - The N9 isomer is generally the thermodynamically favored product. Allowing the reaction to proceed for a longer time at a moderate temperature may favor the formation of the N9 isomer.[1]- The choice of solvent can influence the regioselectivity. While polar aprotic solvents like DMF are common, exploring other solvents may alter the N9/N7 ratio. |
| Steric hindrance | - While not directly applicable to the benzyl group, bulky substituents on the purine ring can influence regioselectivity. For the synthesis of this compound, this is less of a concern. |
| Kinetic vs. Thermodynamic Control | - N7-alkylation can be the kinetically favored pathway under certain conditions. Adjusting the reaction temperature and time can shift the equilibrium towards the more stable N9 product. |
Data Presentation
Table 1: Regioselectivity of Benzylation of 6-Substituted Purines
| Purine Substrate | Reaction Conditions | N9/N7 Ratio | Reference |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Sodium hydride in DMF, then ethyl iodide | ~5:1 | [5] |
| 6-chloropurine | tert-butylation with SnCl4 in ACN (thermodynamic conditions) | Predominantly N9 | [1][2] |
| Adenine | Benzylation with benzyl chloride in DMSO | 2.3:1 (N9:N3) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 9-substituted-6-chloropurines.
Materials:
-
6-Chloropurine
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete (disappearance of the 6-chloropurine spot), pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N9 and N7 isomers. The N9 isomer is expected to be the major product and will elute first.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Reaction mechanism for the benzylation of 6-chloropurine.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and addressing isomer formation.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 9-benzyl-6-chloro-9H-purine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 9-benzyl-6-chloro-9H-purine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., old benzyl bromide, wet solvent).2. Reaction temperature is too low.3. Insufficient reaction time.4. Ineffective base. | 1. Use freshly distilled or new reagents. Ensure solvents are anhydrous.2. Gradually increase the reaction temperature, monitoring for product formation by TLC.3. Extend the reaction time, following the reaction progress by TLC.4. Consider using a stronger base or ensuring the current base is fully dissolved. |
| Formation of N7-benzyl-6-chloro-9H-purine Isomer | Alkylation of purines can occur at different nitrogen atoms. The N7 isomer is a common byproduct in the benzylation of 6-chloropurine.[1][2] | 1. Optimize Reaction Conditions: Lowering the reaction temperature may favor the formation of the thermodynamically more stable N9 isomer.[1]2. Choice of Solvent: The polarity of the solvent can influence the ratio of N7 to N9 isomers. Experiment with different solvents (e.g., DMF, acetonitrile, THF).3. Purification: The isomers can often be separated by column chromatography on silica gel. |
| Multiple Spots on TLC After Reaction | 1. Presence of starting material, N7 and N9 isomers, and potentially other side products.2. Decomposition of starting material or product. | 1. Use TLC to identify the spots corresponding to the starting material and products. A co-spot with the starting material can confirm its presence.2. If decomposition is suspected, consider milder reaction conditions (e.g., lower temperature, different base). |
| Difficulty in Product Purification | 1. Similar polarity of N7 and N9 isomers.2. Oily product that is difficult to crystallize. | 1. Use a long chromatography column and a shallow elution gradient for better separation.2. Try different solvent systems for crystallization. If the product remains an oil, purification by column chromatography is the best option. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct alkylation of 6-chloropurine with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Q2: How can I minimize the formation of the N7-benzyl isomer?
A2: Minimizing the formation of the N7 isomer is crucial for improving the yield of the desired N9 product.[1] Strategies include:
-
Controlling Temperature: Lower reaction temperatures generally favor the formation of the more thermodynamically stable N9 isomer.
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can significantly impact the regioselectivity of the alkylation. It is recommended to perform small-scale trial reactions to find the optimal conditions.
Q3: What are the key reaction parameters to optimize for higher yield?
A3: Key parameters to optimize include:
-
Reaction Temperature: Influences reaction rate and selectivity.
-
Reaction Time: Ensure the reaction goes to completion without significant side product formation.
-
Molar Ratio of Reactants: The ratio of 6-chloropurine to benzyl bromide and the base should be carefully controlled.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material (6-chloropurine) and the formation of the product.
Experimental Protocols
Protocol 1: Direct Benzylation of 6-Chloropurine
This protocol is based on the direct alkylation method, which is a widely used approach for this synthesis.
Materials:
-
6-chloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-chloropurine in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction (monitored by TLC), add water to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound.
Data Presentation
| Method | Starting Material | Reagents | Solvent | Yield | Reference |
| Direct Benzylation | 2,6-dichloro-9H-purine | Benzyl bromide, Potassium carbonate | DMF | - | [3] |
| Mitsunobu Reaction | 2,6-Dichloropurine | Benzyl alcohol, triphenylphosphine, di-isopropyl azodicarboxylate | THF | 96% | [3] |
Note: Yields can vary based on reaction scale and purification efficiency.
Visualizations
Reaction Pathway
References
Technical Support Center: Purification of 9-benzyl-6-chloro-9H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 9-benzyl-6-chloro-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most prevalent impurity is the undesired N7-isomer, 7-benzyl-6-chloro-7H-purine.[1] During the benzylation of 6-chloropurine, alkylation can occur at both the N9 and N7 positions of the purine ring. Other potential impurities include unreacted starting materials such as 6-chloropurine and benzyl bromide, as well as side-products from the reaction.
Q2: What are the general solubility properties of this compound?
A2: this compound is generally an off-white solid. It has slight solubility in chloroform and methanol. Its solubility in other organic solvents such as ethyl acetate, acetone, and dichloromethane should be determined experimentally for specific purification protocols.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity by separating the target compound from impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and can be used to differentiate between the desired N9-isomer and the N7-isomer impurity. Mass spectrometry (MS) will confirm the molecular weight of the compound.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out instead of crystallization.
-
Cause: The compound's solubility in the chosen solvent at its boiling point is too high, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to decrease the overall solubility.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.
-
Add a seed crystal of pure this compound if available.
-
Issue 2: Poor recovery of the purified product.
-
Cause: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures. Too much solvent may have been used.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves.
-
Choose a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures. A solvent/anti-solvent system can be effective.
-
Ensure complete precipitation by allowing sufficient time for cooling and placing the solution in an ice bath for an extended period.
-
Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. Check the purity of the second crop separately.
-
Column Chromatography
Issue 3: Co-elution of the N9 and N7 isomers.
-
Cause: The polarity difference between the N9 and N7 isomers is small, leading to poor separation on the column.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Use a less polar solvent system to increase the separation. A gradient elution from a non-polar to a slightly more polar solvent can be effective. For example, starting with pure hexane and gradually adding ethyl acetate.
-
Use a longer column: A longer stationary phase bed can improve the resolution between closely eluting compounds.
-
Employ a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.
-
Monitor fractions carefully: Use thin-layer chromatography (TLC) to analyze the fractions and identify those containing the pure N9-isomer.
-
Issue 4: The compound is not eluting from the column.
-
Cause: The compound may be too polar for the chosen mobile phase, or it may be interacting strongly with the stationary phase.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
If the compound is still not eluting, consider adding a small percentage of a more polar solvent like methanol to the mobile phase.
-
Ensure the compound was properly loaded onto the column and did not precipitate at the top.
-
Quantitative Data
| Purification Method | Compound | Solvent System | Yield (%) | Purity (%) | Reference |
| Recrystallization | 9-(tert-Butyl)-6-chloro-9H-purine | Isopropanol/Water | - | >98 (by NMR) | [1] |
| Column Chromatography | Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate | Ethyl Acetate/Petroleum Ether (2:1) | 26 | - | |
| Trituration | Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate | Diethyl Ether | - | High |
Note: Yield and purity can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from the purification of a similar purine derivative and can be used as a starting point for this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis beforehand.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Column Packing: Pack the column with silica gel slurried in the initial mobile phase composition.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages.
Mandatory Visualizations
Experimental Workflow for Purification and Analysis
References
Technical Support Center: Purification of 9-benzyl-6-chloro-9H-purine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 9-benzyl-6-chloro-9H-purine. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The most common impurities encountered during the synthesis of this compound are typically:
-
Unreacted 6-chloropurine: The starting material for the benzylation reaction.
-
N7-benzyl-6-chloro-9H-purine: The constitutional isomer of the desired N9 product. The alkylation of 6-chloropurine can occur at both the N7 and N9 positions of the purine ring.[1][2]
-
Impurities from starting materials: Commercial benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, and toluene, which may persist through the reaction.
-
Degradation products: Hydrolysis of the 6-chloro group to a 6-hydroxy group can occur, especially in the presence of water, leading to the formation of 9-benzyl-hypoxanthine.
Q2: How can I distinguish between the N9 and N7 isomers of benzyl-6-chloropurine?
The N9 and N7 isomers can be reliably distinguished using 13C NMR spectroscopy. The chemical shift of the C5 carbon of the purine ring is a key indicator. For N9-alkylated 6-chloropurines, the C5 carbon signal typically appears at approximately 132 ppm. In contrast, for N7-alkylated isomers, this signal is shifted upfield to around 123 ppm.[3][4]
Q3: What is the standard method for purifying this compound?
The most commonly employed method for the purification of this compound is flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically used.[3] For purine derivatives with benzyl substituents, which reduce the overall polarity, hexane/ethyl acetate solvent systems are generally effective.[3]
Q4: Can I use recrystallization to purify this compound?
Yes, recrystallization can be an effective method for purification, particularly for removing minor impurities or for final polishing of the product after chromatography. The choice of solvent is critical. For N9-(tert-butyl)-6-chloropurine, a related compound, crystallization from isopropanol-water has been reported to yield a crystalline solid.[3] Experimentation with different solvent systems, such as ethanol, methanol, or mixtures with anti-solvents like water or hexanes, may be necessary to find the optimal conditions for this compound.
Troubleshooting Guides
Issue 1: Poor Separation of N7 and N9 Isomers by Column Chromatography
Problem: The N7 and N9 isomers of benzyl-6-chloropurine are co-eluting or showing poor separation during silica gel chromatography.
| Possible Cause | Suggested Solution |
| Inadequate Solvent System Polarity | Carefully optimize the hexane/ethyl acetate gradient. A shallow gradient may be necessary to resolve closely eluting isomers. |
| Similar Polarity of Isomers | Consider using a different stationary phase. A phenyl-hexyl column can offer different selectivity through π-π interactions and may improve the separation of aromatic isomers.[5] |
| Secondary Interactions with Silica | Add a small amount of a modifier to the mobile phase. For basic compounds like purines, adding a small percentage of triethylamine can mask active sites on the silica gel and improve peak shape and separation. Conversely, for acidic impurities, a small amount of acetic or formic acid can be beneficial. |
Issue 2: Product Contaminated with Unreacted 6-Chloropurine
Problem: The final product is contaminated with the starting material, 6-chloropurine.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or the stoichiometry of the benzyl bromide. |
| Inefficient Chromatographic Separation | Due to the polarity difference between 6-chloropurine and the benzylated product, separation by silica gel chromatography should be straightforward. Ensure the column is not overloaded and that the solvent system has a low enough starting polarity to retain the 6-chloropurine at the top of the column while allowing the product to elute. |
| Co-precipitation during Workup | After quenching the reaction, ensure that the pH is neutral before extraction to minimize the solubility of 6-chloropurine in the organic phase. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted acidic purine. |
Issue 3: Presence of Hydrolyzed Impurity (9-benzyl-hypoxanthine)
Problem: The product is contaminated with the 6-hydroxy analog.
| Possible Cause | Suggested Solution |
| Presence of Water during Reaction or Workup | Use anhydrous solvents and reagents for the reaction. During the workup, minimize contact time with aqueous solutions. |
| Hydrolysis on Silica Gel | While less common with standard silica, prolonged exposure to acidic or basic conditions on the column can sometimes lead to hydrolysis. If this is suspected, consider using a neutral alumina column or running the chromatography with a non-polar solvent system as quickly as possible. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibrate the column by washing with several column volumes of the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent under reduced pressure.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane.
-
Monitor the elution of the compounds using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compounds elute from the column.
-
Analyze the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
If no crystals form, try a different solvent or a solvent/anti-solvent system (e.g., isopropanol/water).
-
-
Recrystallization Procedure:
-
Dissolve the impure this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Purity of Starting Material (%) | Purity of Final Product (%) | Yield (%) | Notes |
| Flash Chromatography (Hexane/EtOAc) | 85 (contains N7 isomer) | >98 | 75 | Good for removing both baseline impurities and the N7 isomer. |
| Recrystallization (Isopropanol/Water) | 95 | >99 | 80 | Effective for removing minor impurities from an already enriched product. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. welch-us.com [welch-us.com]
Technical Support Center: 9-benzyl-6-chloro-9H-purine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-benzyl-6-chloro-9H-purine.
Troubleshooting Guides
This section addresses specific stability issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Impurities Detected in a Recently Prepared Solution
-
Question: I prepared a solution of this compound in methanol for my reaction, but upon analysis by HPLC, I see additional peaks that were not present in the solid starting material. What could be the cause?
-
Answer: this compound, like many 6-chloropurines, can exhibit limited stability in certain solvents, especially protic solvents like methanol. The primary degradation pathway is likely solvolysis, where the chloro group at the 6-position is replaced by a methoxy group, forming 9-benzyl-6-methoxy-9H-purine. The rate of this reaction can be influenced by the temperature and the presence of any acidic or basic impurities in the solvent.
Troubleshooting Steps:
-
Solvent Selection: If your experimental conditions permit, consider using a less nucleophilic or aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Temperature Control: Prepare and store the solution at low temperatures (e.g., 0-4 °C or as dictated by your protocol) to minimize the rate of degradation.
-
Fresh Solutions: Always use freshly prepared solutions of this compound for your reactions to avoid complications from degradation products.
-
Inert Atmosphere: While less common for this specific degradation, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation.
-
Issue 2: Inconsistent Reaction Yields or Formation of Byproducts
-
Question: My reaction yields using this compound are inconsistent, and I am observing the formation of 9-benzylhypoxanthine as a byproduct. Why is this happening?
-
Answer: The formation of 9-benzylhypoxanthine indicates hydrolysis of the 6-chloro group. This is a common stability issue for 6-chloropurines, especially in the presence of water. The rate of hydrolysis is highly dependent on the pH of the reaction mixture. Both acidic and basic conditions can catalyze this hydrolysis.
Troubleshooting Steps:
-
Moisture Control: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle all materials under an inert atmosphere if possible.
-
pH Control: If your reaction is sensitive to pH, consider using a non-aqueous buffer system to maintain a neutral pH. Avoid acidic or basic conditions unless required by the reaction protocol.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to conditions that promote hydrolysis.
-
Work-up Procedure: During the work-up, be mindful of the pH of aqueous solutions used for extraction. Neutralize any acidic or basic washes promptly.
-
Issue 3: Degradation of the Compound upon Storage
-
Question: I have been storing a solution of this compound in DMSO at room temperature, and I suspect it is degrading. What are the recommended storage conditions?
-
Answer: The recommended storage temperature for solid this compound is -20°C.[1][2] Solutions, especially in polar aprotic solvents like DMSO, should also be stored at low temperatures to ensure long-term stability. Room temperature storage can lead to gradual degradation. While 6-chloropurines are generally more stable in aprotic solvents compared to protic ones, prolonged storage at ambient temperatures is not advisable.
Troubleshooting Steps:
-
Low-Temperature Storage: Store solutions of this compound at -20°C or below.
-
Aliquotting: If you need to use the solution multiple times, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of the storage vial with an inert gas before sealing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are:
-
Hydrolysis/Solvolysis: The chlorine atom at the 6-position is susceptible to nucleophilic substitution by water (hydrolysis) or other nucleophilic solvents (solvolysis). This results in the formation of 9-benzylhypoxanthine (from water) or 6-alkoxy/amino-purine derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the purine ring system. The specific photoproducts can be complex and may involve cleavage of the purine ring or reactions involving the benzyl group.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. The rate of hydrolysis of the 6-chloro group is generally lowest at a near-neutral pH and increases under both acidic and basic conditions.
Q3: What are the recommended handling and storage conditions for solid this compound?
A3: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] It is advisable to handle the compound in a dry, well-ventilated area.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: The stability of this compound can be effectively monitored using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and reliable technique for separating and quantifying the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products after isolation and can also be used to monitor the degradation process in solution in real-time.
Data Presentation
Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 50°C
| pH | Buffer System | Apparent First-Order Rate Constant (k, hr⁻¹) (Hypothetical) | Half-Life (t½, hours) (Hypothetical) | Major Degradation Product |
| 3.0 | 0.1 M HCl | 0.025 | 27.7 | 9-benzylhypoxanthine |
| 5.0 | 0.1 M Acetate | 0.008 | 86.6 | 9-benzylhypoxanthine |
| 7.0 | 0.1 M Phosphate | 0.015 | 46.2 | 9-benzylhypoxanthine |
| 9.0 | 0.1 M Borate | 0.040 | 17.3 | 9-benzylhypoxanthine |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.
Table 2: Illustrative Photostability of this compound (Solid State) under ICH Q1B Conditions
| Condition | Exposure | % Degradation (Hypothetical) | Appearance Change |
| Light (Visible + UV) | 1.2 million lux hours and 200 W h/m² | 3.5% | Slight yellowing |
| Dark Control | N/A | < 0.1% | No change |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual photodegradation should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the stability of this compound to hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare the following aqueous solutions: 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).
-
In separate vials, add a known volume of the stock solution to each of the aqueous solutions to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Photostability Study (as per ICH Q1B)
Objective: To assess the intrinsic photostability of this compound in the solid state.
Methodology:
-
Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.
-
Place both samples in a photostability chamber equipped with a light source conforming to ICH Q1B Option II (cool white fluorescent and near-UV lamps).
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Monitor the temperature inside the chamber to ensure it does not artificially inflate degradation.
-
After the exposure period, visually inspect both samples for any changes in physical appearance.
-
Analyze both the exposed and dark control samples by a validated stability-indicating HPLC method to determine the extent of degradation.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Flowchart for Inconsistent Reactions.
References
optimizing solvent and base for 9-benzyl-6-chloro-9H-purine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-benzyl-6-chloro-9H-purine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Moisture or degradation of 6-chloropurine, benzyl bromide, or the base. | - Ensure 6-chloropurine is dry. - Use freshly opened or purified benzyl bromide. - Use an anhydrous base and solvent. |
| 2. Inappropriate Base: The base may not be strong enough to deprotonate the purine. | - Consider using a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature, for example, to 80°C for reactions in DMF, and monitor the progress by TLC. | |
| Formation of N7-Isomer | 1. Reaction Kinetics: Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers. The N9 isomer is generally the thermodynamically more stable product.[1] | - Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF are commonly used.[2][3] - Base Selection: The choice of base can also affect the isomer ratio. Experiment with different bases like K₂CO₃ or NaH. |
| 2. Steric Hindrance: The N7 position might be sterically accessible. | - While not directly applicable to the starting material 6-chloropurine, in related syntheses, bulky protecting groups at adjacent positions have been used to sterically hinder the N7 position.[1] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| 2. Inadequate Mixing: Poor stirring can lead to a heterogeneous reaction mixture and incomplete reaction. | - Ensure vigorous stirring throughout the reaction. | |
| Difficult Product Purification | 1. Co-elution of Isomers: The N7 and N9 isomers may have similar polarities, making them difficult to separate by column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
| 2. Presence of Unreacted Starting Materials: Unreacted 6-chloropurine or benzyl bromide can complicate purification. | - Ensure the reaction goes to completion. - A liquid-liquid extraction workup can help remove some of the unreacted starting materials and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent and base combination for the synthesis of this compound?
A1: A common and effective combination is using an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) with a moderately strong base such as potassium carbonate (K₂CO₃).[3] Methanol has also been reported as a solvent in similar reactions.
Q2: How can I minimize the formation of the undesired N7-benzyl-6-chloro-9H-purine isomer?
A2: Optimizing the reaction conditions is key to improving N9-regioselectivity. This includes the careful selection of the solvent and base. While direct alkylation often yields a mixture, exploring different solvent and base combinations can help favor the formation of the thermodynamically more stable N9 isomer.[1]
Q3: What analytical techniques are suitable for monitoring the reaction progress and characterizing the product?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying the position of the benzyl group. The chemical shift of the C5 carbon in the purine ring can be used to distinguish between N7 and N9 isomers.[4][5]
Q4: What are the key safety precautions to take during this synthesis?
A4: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. DMF is a combustible liquid and can be irritating. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Benzylation of 6-Chloropurine using Potassium Carbonate in DMF
This protocol is adapted from the synthesis of a similar compound, 9-benzyl-2,6-dichloro-9H-purine.[3]
Materials:
-
6-chloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloropurine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-benzyl-2,6-dichloro-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
preventing the formation of N7 isomer in purine benzylation.
Technical Support Center: Regioselective Purine Benzylation
Welcome to the technical support center for controlling purine benzylation. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the regioselective synthesis of N9-benzyl purines and to provide clear strategies for preventing the formation of the undesired N7 isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the N7 vs. N9 isomer ratio in purine benzylation?
A1: The regioselectivity of purine alkylation is a result of the interplay between thermodynamic and kinetic control.[1] Several factors influence the final product ratio, including the solvent, the nature of the purine substrate, the alkylating agent, the base used, and the temperature.[2][3] Generally, the N9 isomer is the thermodynamically more stable product and its formation is favored in polar aprotic solvents like DMSO and DMF.[3][4]
Q2: Why is the N9-substituted purine often the desired product?
A2: N9-alkylated purine derivatives are a crucial class of therapeutics with significant biological activity. For example, drugs like tenofovir and adefovir are N9-alkylated adenines used in antiviral treatments.[2] Their structural similarity to natural nucleosides allows them to interact with biological targets, whereas N7-alkylation can lead to different and often undesired biological effects.
Q3: Is it possible to completely eliminate the formation of the N7 isomer?
A3: While completely eliminating the N7 isomer is exceptionally difficult, its formation can be significantly minimized to trace amounts. Strategies include optimizing reaction conditions (see Troubleshooting Guide below), using a silylation approach, or introducing bulky substituents at the C6 position of the purine ring, which can sterically hinder attack at the N7 position.[3][5]
Q4: How can I definitively distinguish between the N7 and N9 isomers?
A4: The most definitive method is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[6] This technique can establish a direct correlation between the benzyl CH₂ protons and the specific nitrogen (N7 or N9) they are attached to. Additionally, characteristic differences in ¹³C chemical shifts are a reliable indicator; for many 6-chloropurine derivatives, the C5 carbon is significantly deshielded (higher ppm) in the N9 isomer compared to the N7 isomer.[3][7]
Troubleshooting Guides
Problem: My reaction yields a high percentage of the N7 isomer.
This is a common issue when reaction conditions are not optimized for N9 selectivity. The N7 isomer often forms under kinetic control, while the N9 isomer is the thermodynamic product.[3]
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Polar protic solvents (like water or alcohols) can favor N7 formation. Switch to a polar aprotic solvent such as anhydrous DMF or DMSO, which are known to favor N9-alkylation.[4] |
| Sub-optimal Base | A weak or sterically hindered base may not fully deprotonate the purine, leading to a mixture of products. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete formation of the purine anion. |
| Reaction Temperature | Lower temperatures may favor the kinetic N7 product. Try running the reaction at a slightly elevated temperature (e.g., room temperature to 50 °C) to favor the formation of the more thermodynamically stable N9 product.[7] |
| Steric Factors | The N7 position may be sterically accessible. If possible, use a purine derivative with a substituent at the C6 position to sterically block the N7 nitrogen.[5] |
Problem: I am struggling to separate the N7 and N9 isomers after the reaction.
Separating these regioisomers can be challenging due to their similar polarities.
| Potential Cause | Recommended Solution |
| Insufficient Resolution in Chromatography | The isomers are co-eluting. Optimize your column chromatography conditions. Try using a shallower solvent gradient, testing different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol), or using a high-performance liquid chromatography (HPLC) system for better resolution. |
| Crystallization Issues | The isomers may co-crystallize or one may inhibit the crystallization of the other. Attempt fractional crystallization from different solvents. Seeding the solution with a pure crystal of the desired N9 isomer, if available, can also promote selective crystallization. |
Data Presentation
Table 1: Influence of Reaction Conditions on N9/N7 Selectivity
The following table summarizes findings on how different experimental parameters can influence the ratio of N9 to N7 benzylation products.
| Purine Substrate | Alkylating Agent | Solvent | Base | Temp. | Approx. N9:N7 Ratio | Reference |
| Adenine | Benzyl Chloride | DMSO | DBU | 300 K | 2.3 : 1 | [8] |
| 6-Cl-Purine (silylated) | Benzyl Bromide | ACN | SnCl₄ | RT | ~0.1 : 1 (low conversion) | [3] |
| 2-Cl-6-(imidazol-1-yl)purine | Ethyl Iodide | DMF | NaH | RT | >20 : 1 (Exclusive N9) | [5] |
| 2-Cl-6-(diphenylimidazol-1-yl)purine | Ethyl Iodide | DMF | NaH | RT | ~5 : 1 | [5] |
Experimental Protocols
Key Experiment: N9-Selective Benzylation of 6-Chloropurine
This protocol is a generalized procedure based on common methods favoring N9-alkylation, such as using a strong base in a polar aprotic solvent.
Objective: To selectively synthesize 9-benzyl-6-chloropurine while minimizing the formation of the N7 isomer.
Materials:
-
6-Chloropurine (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Benzyl bromide (BnBr) (1.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to the flask to dissolve the 6-chloropurine.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt of the purine forms.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N9 isomer from the minor N7 isomer and any unreacted starting material.
-
Characterization: Confirm the identity and regiochemistry of the product using NMR spectroscopy (¹H, ¹³C, and HMBC).[6]
Visualizations
References
- 1. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the NMR Analysis of 9-benzyl-6-chloro-9H-purine
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectra of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of various biologically active molecules. We present predicted spectral data, a detailed experimental protocol for data acquisition, and comparisons with related structures to aid in accurate spectral interpretation.
Predicted NMR Spectral Data
To facilitate the identification and characterization of this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the purine and benzyl moieties.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H2 | 8.5 - 8.8 | Singlet | 1H | N/A |
| H8 | 8.1 - 8.4 | Singlet | 1H | N/A |
| H2', H6' (ortho) | 7.2 - 7.4 | Multiplet | 2H | |
| H3', H4', H5' (meta, para) | 7.2 - 7.4 | Multiplet | 3H | |
| CH₂ (benzyl) | 5.4 - 5.6 | Singlet | 2H | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C6 | 150 - 153 |
| C2 | 151 - 154 |
| C4 | 148 - 151 |
| C8 | 142 - 145 |
| C5 | 130 - 133 |
| C1' (ipso) | 135 - 138 |
| C2', C6' (ortho) | 128 - 130 |
| C3', C5' (meta) | 128 - 130 |
| C4' (para) | 127 - 129 |
| CH₂ (benzyl) | 48 - 52 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Comparative Spectral Analysis
The interpretation of the NMR spectra of this compound can be strengthened by comparing it to the spectra of its precursors and potential side products.
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of this compound with Related Compounds
| Compound | Purine H2 | Purine H8 | Benzyl CH₂ | Other |
| This compound | ~8.6 | ~8.2 | ~5.5 | Benzyl Ar-H: ~7.3 |
| 6-chloropurine | ~8.7 | ~8.6 | N/A | NH: broad |
| Benzyl chloride | N/A | N/A | ~4.6 | Ar-H: ~7.4 |
The presence of the benzyl group at the N9 position of the purine ring is clearly indicated by the characteristic singlet for the benzylic methylene protons (CH₂) around 5.5 ppm. The purine protons (H2 and H8) are expected to be in the downfield region, typical for aromatic heterocyclic protons.
Visualizing the Workflow and Structure
To provide a clear visual representation of the processes and the molecule itself, the following diagrams have been generated.
Caption: Workflow for NMR spectral analysis.
Caption: Molecular structure with atom numbering.
A Comparative Guide to the Mass Spectrometry Fragmentation of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 9-benzyl-6-chloro-9H-purine with structurally related purine derivatives. By examining the fragmentation of the unsubstituted purine core, a chloro-substituted purine, and a benzyl-substituted purine, this document offers a clear understanding of how each substituent influences the fragmentation pathways. All quantitative data is presented in structured tables, and a generalized experimental protocol is provided.
Comparative Fragmentation Analysis
The mass spectrum of this compound is characterized by fragments arising from the cleavage of the benzyl and chloro substituents, as well as the purine ring itself. To understand the origin of these fragments, a comparison with simpler, related molecules is instructive.
-
9H-Purine: The foundational molecule, its fragmentation pattern reveals the inherent stability of the purine core and its characteristic cleavage points.
-
6-Chloropurine: This analog demonstrates the influence of a halogen substituent, notably the characteristic isotopic pattern of chlorine and the loss of the chlorine atom or hydrogen chloride.
-
N6-Benzyladenine: As a proxy for 9-benzyl-9H-purine, this compound illustrates the fragmentation driven by the benzyl group, primarily the formation of the highly stable tropylium ion.
The fragmentation of this compound incorporates features from all these alternatives. The molecular ion peak is observed, showing the characteristic M+2 peak for the ³⁷Cl isotope. The base peak is typically the tropylium cation (m/z 91), indicating that cleavage of the C-N bond connecting the benzyl group to the purine ring is the most favorable fragmentation pathway. Other significant fragments arise from the loss of the chlorine atom and subsequent cleavages of the purine ring.
Quantitative Fragmentation Data
The following tables summarize the major observed fragments (ions) and their relative intensities for this compound and its comparators. Data for the target compound is based on spectra available from SpectraBase, while data for the reference compounds are from the NIST Mass Spectrometry Data Center.
Table 1: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity (%) |
| 244/246 | [M]⁺ | 30 |
| 209 | [M-Cl]⁺ | 15 |
| 119 | [Purine-Cl]⁺ | 20 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 100 |
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Relative Intensities |
| 9H-Purine | 120.11 | 120 ([M]⁺, 100%), 93 ([M-HCN]⁺, 25%), 65 (15%) |
| 6-Chloropurine | 154.56 | 154/156 ([M]⁺, 80%), 119 ([M-Cl]⁺, 100%), 92 ([M-Cl-HCN]⁺, 30%) |
| N6-Benzyladenine | 225.25 | 225 ([M]⁺, 20%), 135 (30%), 106 (40%), 91 ([C₇H₇]⁺, 100%) |
Fragmentation Pathways
The fragmentation of these molecules can be visualized as a series of logical bond cleavages. The diagrams below, generated using the DOT language, illustrate the primary fragmentation pathways.
Caption: Primary fragmentation of this compound.
Caption: Key fragmentations of comparator molecules.
Experimental Protocols
The mass spectrometry data cited in this guide were obtained using electron ionization (EI) mass spectrometry, a standard technique for the analysis of volatile and thermally stable small organic molecules.
General Experimental Workflow:
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and form a molecular ion (M⁺).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Caption: Workflow for GC-MS analysis.
This guide provides a foundational understanding of the fragmentation behavior of this compound. For definitive structural elucidation and analysis of unknown samples, it is recommended to compare experimentally obtained spectra with those from a verified reference standard under identical analytical conditions.
Unveiling the Biological Potential: A Comparative Analysis of 9-benzyl-6-chloro-9H-purine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purine Analogs' Performance with Supporting Experimental Data.
The purine scaffold is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of biological activities, including anticancer and antiviral effects.[1] This guide provides a comparative analysis of the biological activity of 9-benzyl-6-chloro-9H-purine and its structurally related analogs. While direct experimental data for this compound is limited in publicly available literature, its role as a key synthetic intermediate suggests its importance in the generation of bioactive molecules.[2] This comparison, therefore, focuses on the structure-activity relationships of N9-benzyl and C6-substituted purine analogs to infer the potential and comparative performance of the lead compound.
Comparative Biological Activity of Purine Analogs
The biological activity of purine analogs is significantly influenced by the nature and position of substituents on the purine ring. The N9-benzyl group is a common feature in many biologically active purines, and modifications at the C2, C6, and C8 positions have been extensively explored to modulate their therapeutic properties.
Cytotoxic Activity
The cytotoxic potential of purine analogs is a key measure of their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6,9-disubstituted purine analogs against several human cancer cell lines. These compounds share the N9-benzyl or a similar N9-substituent and have varied substitutions at the C6 position, originating from a 6-chloro-purine precursor.
| Compound ID | N9-Substituent | C6-Substituent | Cell Line | IC50 (µM) | Reference |
| 12 | 4-(trifluoromethyl)benzyl | 4-(4-trifluoromethylphenyl)piperazine | Huh7 (Liver) | 0.08 | [2] |
| 22 | 4-(trifluoromethyl)benzyl | 4-(4-chlorophenyl)piperazine | Huh7 (Liver) | 0.13 | [2] |
| 25 | 4-(trifluoromethyl)benzyl | 4-(3,4-dichlorophenyl)piperazine | Huh7 (Liver) | < 0.1 - 0.13 | [2] |
| 5c | 4-Azasteroid | N-methylpiperazine | PC-3 (Prostate) | Significant Cytotoxicity | [3] |
| 6b | 4-Azasteroid | N-phenylpiperazine | PC-3 (Prostate) | Significant Cytotoxicity | [3] |
| 14b | Benzyl | 3-(3-fluorophenyl)pyrrolopyridine | PC-3 (Prostate) | 0.055 | [4] |
| 14b | Benzyl | 3-(3-fluorophenyl)pyrrolopyridine | HCT116 (Colon) | 0.090 | [4] |
This table presents a selection of data from the cited literature and is not an exhaustive list.
Kinase Inhibitory Activity
Many purine analogs exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[5] The substitution pattern on the purine ring plays a critical role in determining the potency and selectivity of kinase inhibition. For instance, studies on C2, C8, and N9 substituted 6-(3-chloroanilino)purine derivatives have demonstrated potent inhibition of cyclin-dependent kinases (CDKs).[6] One such analog, [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine], exhibited an IC50 of 0.3 µM against CDK2.[6] While specific kinase inhibition data for this compound is not available, its structural similarity to known kinase inhibitors suggests it could serve as a scaffold for the development of novel kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. The following sections provide representative protocols for key assays used to evaluate the biological activity of purine analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the purine analog and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by a kinase.[8] Luminescence-based assays, such as the Kinase-Glo® or ADP-Glo™ assays, are commonly used for their high sensitivity and throughput.[8]
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the kinase, substrate, and ATP solutions in an appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase enzyme solution.[9] Initiate the reaction by adding the ATP and substrate mixture.[9] Incubate for 60 minutes at room temperature.[9]
-
Signal Detection: Add the ADP detection reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[9] Incubate for 30-60 minutes at room temperature.[9]
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[9]
Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[10]
Protocol:
-
Cell Treatment: Treat cells with the purine analog for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizing Cellular Mechanisms and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language.
Caption: Inhibition of a generic kinase signaling cascade by a purine analog.
Caption: General workflow from compound synthesis to biological activity evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel C6-cyclo secondary amine substituted purine steroid-nucleosides analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
structure-activity relationship of 9-benzyl-6-chloro-9H-purine derivatives.
A Comprehensive Guide to the Structure-Activity Relationship of 9-Benzyl-6-Chloro-9H-Purine Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for the rational design of potent and selective therapeutic agents. This guide provides an objective comparison of the biological performance of various derivatives, supported by experimental data, detailed protocols, and visual representations of key processes. The this compound scaffold serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realms of oncology and virology.[1][2]
Anticancer Activity: A Tale of Substitutions
The anticancer potential of this compound derivatives is profoundly influenced by the nature of substituents at the C2, C6, and N9 positions of the purine ring.
The Pivotal Role of C6-Substitutions
The chlorine atom at the C6 position is a versatile handle for introducing various nucleophiles, leading to diverse pharmacological profiles. A popular and effective modification involves the introduction of substituted piperazine moieties.
A study on 6,9-disubstituted purine analogs revealed that compounds with a 4-substituted piperazine at the C6 position and a 4-substituted benzyl group at the N9 position exhibit significant cytotoxic activities against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells.[3] For instance, derivatives bearing a 4-(4-trifluoromethylphenyl)piperazine or a 4-(3,4-dichlorophenyl)piperazine at C6 displayed excellent cytotoxic activities, with IC50 values in the sub-micromolar range, comparable or even superior to established anticancer drugs like camptothecin, 5-fluorouracil, cladribine, and fludarabine.[3]
Table 1: Anticancer Activity of 6-(4-substituted piperazin-1-yl)-9-(substituted benzyl)-9H-purine Derivatives
| Compound ID | N9-Substituent | C6-Substituent | Huh7 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
| 7 | 4-(Trifluoromethyl)benzyl | 4-(2-Hydroxyethyl)piperazin-1-yl | 0.8 ± 0.1 | 1.1 ± 0.2 | 2.5 ± 0.4 |
| 8 | 4-(Trifluoromethyl)benzyl | 4-Cyclohexylpiperazin-1-yl | 0.5 ± 0.1 | 0.9 ± 0.1 | 1.8 ± 0.3 |
| 9 | 4-(Trifluoromethyl)benzyl | 4-(Pyridin-2-yl)piperazin-1-yl | 0.3 ± 0.05 | 0.6 ± 0.1 | 1.2 ± 0.2 |
| 12 | 4-(Trifluoromethyl)benzyl | 4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl | 0.08 ± 0.01 | - | - |
| 22 | 4-Chlorobenzyl | 4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl | 0.13 ± 0.02 | - | - |
| 15 | 4-(Trifluoromethyl)benzyl | 4-(3,4-Dichlorophenyl)piperazin-1-yl | 0.6 ± 0.1 | 1.5 ± 0.3 | 3.1 ± 0.5 |
| 25 | 4-Chlorobenzyl | 4-(3,4-Dichlorophenyl)piperazin-1-yl | 0.31 ± 0.10 | - | - |
| Reference | |||||
| Camptothecin | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.01 | ||
| 5-Fluorouracil | 3.5 ± 0.7 | 4.1 ± 0.3 | 30.6 ± 1.8 | ||
| Cladribine | 2.4 ± 2.4 | <0.1 | 0.9 ± 0.7 | ||
| Fludarabine | 15.2 ± 0.1 | 8.0 ± 3.4 | 28.4 ± 19.2 |
Data extracted from Kucukdumlu et al. (2020)[3] and Polat et al. (2023).[4]
The data suggests that electron-withdrawing groups on the phenyl ring of the piperazine moiety, such as trifluoromethyl and dichloro substitutions, enhance anticancer activity.[4]
Influence of N9-Benzyl Substitutions
Modifications on the N9-benzyl group also play a crucial role in modulating the anticancer potency. Studies have shown that substitutions on the benzyl ring can significantly impact the cytotoxic effects. For instance, a 4-trifluoromethylbenzyl group at the N9 position, in combination with a suitable C6-substituent, often leads to potent anticancer activity.[3]
Antiviral Activity: Targeting Rhinoviruses
Beyond their anticancer properties, this compound derivatives have demonstrated promising activity against rhinoviruses, the primary cause of the common cold.
A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and found to be effective inhibitors of rhinovirus serotype 1B.[5] The structure-activity relationship studies revealed that small, lipophilic para substituents on the aniline ring were favorable for activity.[5]
Furthermore, the introduction of a 2-chloro substituent in 9-benzyl-6-(dimethylamino)-9H-purines resulted in a significant enhancement of antiviral activity. One of the most potent compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, exhibited an IC50 value of 0.08 µM against rhinovirus serotype 1B.
Table 2: Antirhinovirus Activity of 9-Benzyl-6-substituted-9H-purine Derivatives
| Compound ID | N9-Substituent | C6-Substituent | C2-Substituent | Rhinovirus Serotype 1B IC50 (µM) |
| 1 | Benzyl | 6-Anilino | H | >100 |
| 2 | Benzyl | 6-(4-Methylanilino) | Cl | 1.2 |
| 3 | Benzyl | 6-(4-Chloroanilino) | Cl | 0.5 |
| 4 | 4-Methylbenzyl | 6-(Dimethylamino) | H | Weak Activity |
| 29 | 4-Methylbenzyl | 6-(Dimethylamino) | Cl | 0.08 |
Data extracted from Kelley et al. (1990)[5] and Kelley et al. (1988).
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The biological effects of this compound derivatives are often attributed to their ability to inhibit various protein kinases and induce apoptosis in cancer cells.
Several studies have highlighted the potential of purine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6] For example, C2, C8, and N9 substituted 6-(3-chloroanilino)purine derivatives have been shown to inhibit CDK2.[6] Other kinases implicated as targets for purine derivatives include EGFR, Src, and Bcr-Abl.[5][7][8] The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
The induction of apoptosis is another significant mechanism of action. Treatment of cancer cells with active 9-benzyl-purine derivatives has been shown to increase the population of apoptotic cells, often associated with cell cycle arrest.[7][9]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
Synthesis of 6,9-Disubstituted Purine Analogs
The general synthesis of 6-(4-substituted piperazin-1-yl)-9-(4-substituted benzyl)purine analogs is a multi-step process.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C12H9ClN4) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 5. Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of 9-Benzyl-6-Chloro-9H-Purine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of various 9-benzyl-6-chloro-9H-purine derivatives against several human cancer cell lines. The data presented is compiled from recent studies and aims to offer an objective overview of the performance of these compounds, supported by experimental data. The structure-activity relationship is explored through the presentation of IC50 values, highlighting the most potent analogs.
Data Summary
A series of 6,9-disubstituted purine analogs, where the C-6 position is modified with a 4-substituted piperazine and the N-9 position with a 4-substituted benzyl group, have been synthesized and evaluated for their in vitro anticancer activity.[1][2][3] The cytotoxic bioactivity of these compounds was assessed against liver (Huh7, HepG2), colon (HCT116), and breast (MCF7) carcinoma cell lines.[1][2][3]
The results, summarized in the table below, indicate that most of the synthesized compounds exhibit promising cytotoxic activities, with IC50 values ranging from 0.05 to 21.8 µM.[1][2][3] Notably, compounds 12 and 22 demonstrated excellent cytotoxic effects, with IC50 values between 0.08 and 0.13 µM against Huh7 cells, comparable to the well-known anticancer agent Camptothecin (CPT) and more effective than cladribine, fludarabine, and 5-fluorouracil (5-FU).[1][2][3]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 12 (6-(4-(4-trifluoromethylphenyl)piperazine)-9-(4-trifluoromethylbenzyl)purine) | Huh7 | < 0.1 - 0.13 | [1] |
| HepG2 | < 0.1 - 0.13 | [1] | |
| 22 (6-(4-(4-trifluoromethylphenyl)piperazine)-9-(4-chlorobenzyl)purine) | Huh7 | < 0.1 - 0.23 | [1] |
| 25 (6-(4-(3,4-dichlorophenyl)piperazine) analog) | Huh7 | < 0.1 - 0.13 | [1] |
| HepG2 | < 0.1 - 0.13 | [1] | |
| Other Analogs (7-26, excluding 19) | Huh7, HCT116, MCF7 | 0.05 - 21.8 | [1][2][3] |
Experimental Protocols
The cytotoxic activity of the this compound derivatives was determined using the Sulforhodamine B (SRB) assay. This method is based on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell density.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Cancer cell lines (Huh7, HCT116, and MCF7) were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized purine analogs (typically ranging from 40 µM to 2.5 µM) in triplicate and incubated for 72 hours.[4]
-
Cell Fixation: After the incubation period, the cells were fixed with a solution of trichloroacetic acid (TCA).
-
Staining: The fixed cells were washed and stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at a wavelength of 515 nm using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizations
Synthesis Workflow
The general synthetic route for the preparation of the 6,9-disubstituted purine analogs is depicted below. The process involves a four-step synthesis starting from commercially available materials.[1]
Caption: Synthetic pathway for 6,9-disubstituted purine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-benzyl-6-chloro-9H-purine and 6-mercaptopurine in Drug Synthesis
For researchers and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that influences the efficiency, cost, and ultimate success of a synthetic route. Purine analogs, in particular, are a cornerstone in the development of a wide array of therapeutics, from antiviral and anticancer agents to kinase inhibitors. This guide provides an objective comparison of two key purine derivatives: 9-benzyl-6-chloro-9H-purine and 6-mercaptopurine, highlighting their distinct roles and synthetic utility with supporting experimental data.
Introduction to the Contenders
This compound is a protected purine derivative that serves as a versatile intermediate in the synthesis of a multitude of substituted purine analogs.[1] The benzyl group at the N9 position provides protection and enhances solubility in organic solvents, facilitating a wide range of chemical transformations. The chloro group at the C6 position is an excellent leaving group, making it a prime site for nucleophilic substitution to introduce various functionalities. This compound is a key building block for creating libraries of purine derivatives for screening and lead optimization.[1]
6-mercaptopurine (6-MP) , on the other hand, is not only a synthetic intermediate but also an active pharmaceutical ingredient (API) in its own right.[2] It is a thiopurine drug widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[3] Its mechanism of action involves its intracellular conversion to thioguanine nucleotides, which act as antimetabolites, inhibiting de novo purine synthesis and being incorporated into DNA and RNA.[3][4] In drug synthesis, 6-MP serves as a precursor for other thiopurine drugs and prodrugs.[5]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these two compounds reveals key differences that impact their handling and reactivity in a laboratory setting.
| Property | This compound | 6-mercaptopurine |
| CAS Number | 1928-76-3[6] | 50-44-2[2] |
| Molecular Formula | C₁₂H₉ClN₄[6] | C₅H₄N₄S[2] |
| Molecular Weight | 244.68 g/mol [6] | 152.18 g/mol [2] |
| Appearance | Off-white solid[1] | Yellow crystalline powder |
| Melting Point | 86-87 °C[1] | >300 °C (decomposes) |
| Solubility | Soluble in many organic solvents | Sparingly soluble in water, soluble in alkaline solutions |
Synthetic Applications and Performance: A Comparative Overview
The primary distinction in the synthetic utility of these two molecules lies in their intended use. This compound is a foundational scaffold for building molecular diversity, while 6-mercaptopurine is typically used to introduce the thiopurine pharmacophore.
This compound: A Gateway to Purine Analogs
The reactivity of the C6-chloro group allows for facile displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This makes it an ideal precursor for the synthesis of kinase inhibitors, antivirals, and other biologically active purine derivatives.
Experimental Data for Syntheses using this compound
The following table summarizes representative synthetic transformations starting from this compound and its close analog, 9-benzyl-2,6-dichloro-9H-purine.
| Product | Reagents and Conditions | Yield | Reference |
| 6-Anilino-9-benzyl-2-chloro-9H-purines | Aniline derivatives, reflux in ethanol | 50-80% | [7] |
| 6-(Dimethylamino)-9-benzyl-2-(trifluoromethyl)-9H-purine | Dimethylamine, ethanol, room temperature | 85% | [8] |
| Olomoucine and Roscovitine Analogs | Various amines, multi-step synthesis | Variable | [9][10] |
6-mercaptopurine: A Precursor for Thiopurine Therapeutics
The synthetic applications of 6-mercaptopurine primarily revolve around its use as a starting material for other thiopurine drugs, such as azathioprine, or for the synthesis of prodrugs designed to improve its pharmacokinetic profile.
Experimental Data for Syntheses using 6-mercaptopurine
The following table presents examples of synthetic transformations involving 6-mercaptopurine.
| Product | Reagents and Conditions | Yield | Reference |
| Azathioprine | 1-methyl-4-nitro-5-chloroimidazole, triethylamine, DMF | Not specified | [2] |
| 9H-purine-6-yl-benzyldithiocarbamate | Benzyl isothiocyanate, multi-step synthesis | Not specified | [5] |
Detailed Experimental Protocols
Synthesis of 6-Anilino-9-benzyl-2-chloro-9H-purine
This protocol is adapted from the synthesis of antirhinovirus agents.[7]
-
Reaction Setup: To a solution of 9-benzyl-2,6-dichloro-9H-purine (1.0 mmol) in absolute ethanol (20 mL) is added the desired aniline derivative (1.1 mmol).
-
Reaction: The mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then diethyl ether to afford the pure 6-anilino-9-benzyl-2-chloro-9H-purine derivative.
Synthesis of 6-mercaptopurine from Hypoxanthine
This protocol is a general representation of a common synthetic route.[11][12]
-
Reaction Setup: Hypoxanthine (1.0 mol) is suspended in pyridine (500 mL). Phosphorus pentasulfide (0.5 mol) is added portion-wise with stirring.
-
Reaction: The mixture is heated at reflux for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled and poured into ice water. The pH is adjusted to 5-6 with a sodium hydroxide solution.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from a large volume of water to yield pure 6-mercaptopurine.
Mechanism of Action: The Thiopurine Pathway
6-mercaptopurine exerts its therapeutic effect by being converted into cytotoxic metabolites that disrupt nucleic acid synthesis.
Conclusion
This compound and 6-mercaptopurine are both valuable purine derivatives in drug synthesis, but they serve fundamentally different purposes.
-
This compound is a versatile and highly reactive intermediate, ideal for the construction of diverse libraries of purine analogs for drug discovery. Its protected N9 position and activated C6 position allow for a broad scope of chemical modifications.
-
6-mercaptopurine is primarily utilized as an active drug and a precursor for other thiopurine-based therapeutics. Its synthetic applications are more focused on the introduction and modification of the thiopurine pharmacophore.
The choice between these two compounds will, therefore, depend entirely on the synthetic goal. For exploratory research aimed at discovering novel purine-based drugs with a wide range of functionalities, this compound is the superior starting material. For the synthesis of thiopurine drugs and their analogs, 6-mercaptopurine is the logical and direct precursor. Understanding the distinct synthetic roles of these two key purine derivatives is essential for the efficient and strategic design of novel therapeutic agents.
References
- 1. lookchem.com [lookchem.com]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic protocols for obtaining 9-benzyl-6-chloro-9H-purine, a key intermediate in the development of various pharmaceutical compounds.[1] The protocols evaluated are direct alkylation of 6-chloropurine and the Mitsunobu reaction. This document presents a detailed analysis of each method, including experimental procedures, comparative data on reaction parameters, and a discussion of the advantages and disadvantages of each approach.
Introduction
This compound is a versatile precursor for the synthesis of a wide range of biologically active molecules.[1] The purine core is a fundamental component of nucleosides and a privileged scaffold in medicinal chemistry. The benzyl group at the N9 position and the chloro substituent at the C6 position offer opportunities for further functionalization, making this compound a valuable building block in drug discovery programs. The efficient and selective synthesis of this intermediate is therefore of significant interest. This guide compares two common synthetic strategies to inform the selection of the most appropriate method based on specific research and development needs.
Method 1: Direct Alkylation of 6-Chloropurine
Direct alkylation is a classical and straightforward approach for the N-alkylation of purines. This method typically involves the reaction of 6-chloropurine with a benzyl halide in the presence of a base.
Experimental Protocol
A general procedure for the direct benzylation of 6-chloropurine is as follows:
-
To a solution of 6-chloropurine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Reaction Pathway
References
comparative analysis of different synthetic routes to 9-benzyl-6-chloro-9H-purine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Purine Intermediate
9-benzyl-6-chloro-9H-purine is a crucial intermediate in the synthesis of a variety of biologically active compounds, including potential therapeutics. The efficiency and regioselectivity of its synthesis are paramount for downstream applications. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: direct N9-benzylation of 6-chloropurine and a multi-step de novo synthesis from a pyrimidine precursor. We present a detailed examination of the experimental protocols, along with a quantitative comparison of their respective yields, reaction times, and key considerations to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Benzylation of 6-Chloropurine | Route 2: De Novo Synthesis from Pyrimidine |
| Starting Material | 6-Chloropurine | 4,6-Dichloropyrimidine-5-amine |
| Number of Steps | 1 | 3 |
| Overall Yield | Variable (often moderate due to isomer formation) | Generally higher and more reproducible |
| Key Challenge | Regioselectivity (formation of N7 and N9 isomers) | Multiple synthetic steps |
| Purification | Can be challenging due to isomer separation | Generally straightforward purification of intermediates |
| Scalability | Potentially problematic due to selectivity issues | More amenable to large-scale synthesis |
Route 1: Direct Benzylation of 6-Chloropurine
This approach involves the direct attachment of a benzyl group to the 6-chloropurine scaffold. The primary advantage of this route is its conciseness. However, a significant challenge lies in controlling the regioselectivity of the alkylation, as both the N9 and N7 positions of the purine ring are susceptible to attack, often leading to a mixture of isomers that can be difficult to separate.
Method 1a: Alkylation with Benzyl Bromide and a Base
A common method for N-alkylation of purines is the reaction with an alkyl halide in the presence of a base. In the case of 6-chloropurine, this typically yields a mixture of the desired 9-benzyl and the undesired 7-benzyl isomers.
Experimental Protocol:
To a solution of 6-chloropurine (1.0 g, 6.47 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added potassium carbonate (1.34 g, 9.71 mmol). The mixture is stirred at room temperature for 30 minutes before the addition of benzyl bromide (0.85 mL, 7.12 mmol). The reaction is then stirred at room temperature overnight. After completion, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the N9 and N7 isomers.
Note: The ratio of N9 to N7 isomers can be influenced by the choice of base, solvent, and reaction temperature. Careful optimization is often required to maximize the yield of the desired product.
Method 1b: Mitsunobu Reaction with Benzyl Alcohol
The Mitsunobu reaction offers an alternative for the direct benzylation of 6-chloropurine using benzyl alcohol. While this method can sometimes offer better control over regioselectivity for certain substrates, it still presents challenges and can result in variable yields.
Experimental Protocol:
To a solution of 6-chloropurine (1.0 g, 6.47 mmol), benzyl alcohol (0.74 mL, 7.12 mmol), and triphenylphosphine (2.03 g, 7.76 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.53 mL, 7.76 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the this compound.
Note: The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which must be carefully removed during purification.
Caption: Synthetic pathways for Route 1: Direct Benzylation.
Route 2: De Novo Synthesis from a Pyrimidine Precursor
This route involves the construction of the purine ring system from a pyrimidine starting material, followed by the introduction of the benzyl group. While this approach is longer, it can offer better control over the final product's regiochemistry, leading to higher overall yields of the desired 9-benzyl isomer.
Step 2a: Synthesis of 4,5-diamino-6-chloropyrimidine
The synthesis begins with the reduction of a commercially available nitropyrimidine.
Experimental Protocol:
To a suspension of 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.8 mmol) in ethanol (150 mL) is added tin(II) chloride dihydrate (46.8 g, 207.2 mmol). The mixture is heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is suspended in water (100 mL) and the pH is adjusted to 8 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4,5-diamino-6-chloropyrimidine.
Step 2b: Cyclization to 6-chloro-9H-purine
The purine ring is formed by reacting the diaminopyrimidine with a one-carbon source, such as triethyl orthoformate.
Experimental Protocol:
A mixture of 4,5-diamino-6-chloropyrimidine (5.0 g, 34.6 mmol) and triethyl orthoformate (50 mL) is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with ethanol and dried to give 6-chloro-9H-purine.
Step 2c: N9-Benzylation of 6-chloro-9H-purine
The final step is the benzylation of the newly formed 6-chloropurine. While this step is similar to Route 1a, starting with the unsubstituted purine can sometimes provide a cleaner reaction profile.
Experimental Protocol:
To a suspension of 6-chloro-9H-purine (3.0 g, 19.4 mmol) in anhydrous DMF (30 mL) is added potassium carbonate (4.0 g, 29.1 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of benzyl bromide (2.5 mL, 21.3 mmol). The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice water (150 mL), and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to yield this compound.
Caption: Synthetic pathway for Route 2: De Novo Synthesis.
Conclusion
The choice between a direct benzylation and a de novo synthesis of this compound will depend on the specific requirements of the researcher. For rapid access to small quantities where the separation of isomers is feasible, the direct alkylation route may be considered. However, for applications requiring high purity and scalability, the multi-step de novo synthesis offers a more robust and reliable approach, despite its longer sequence. The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision for the efficient synthesis of this valuable purine intermediate.
Comparative Efficacy of 9-benzyl-6-chloro-9H-purine Derivatives Against Rhinovirus
A Guide for Researchers and Drug Development Professionals
Human rhinoviruses (HRV) are the leading cause of the common cold and are associated with exacerbations of chronic respiratory diseases like asthma. The significant morbidity and economic impact underscore the need for effective antiviral therapies. This guide provides a comparative analysis of the biological efficacy of 9-benzyl-6-chloro-9H-purine derivatives against rhinovirus, benchmarked against other notable anti-rhinovirus agents. The data presented is compiled from various in vitro studies to aid researchers in the evaluation and development of novel rhinovirus inhibitors.
Comparative Antiviral Activity
A series of this compound derivatives have demonstrated potent and selective activity against various rhinovirus serotypes in cell culture. The following table summarizes the in vitro antiviral activity and cytotoxicity of selected purine derivatives and compares them with other well-characterized rhinovirus inhibitors.
| Compound Class | Compound | Rhinovirus Serotype(s) | EC50 (µM)¹ | CC50 (µM)² | Selectivity Index (SI)³ |
| This compound Derivatives | 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (Compound 29) | 1B | 0.08[1] | >100 (inferred from similar compounds) | >1250 |
| 6-anilino-9-benzyl-2-chloro-9H-purines (various) | 1B & others | Good activity reported[2] | Not specified | Not specified | |
| 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines | 1B | ~0.03[3] | Not specified | Not specified | |
| Capsid Binders | Pleconaril | Multiple serotypes | Median EC50 of 0.02 µg/ml (~0.05 µM)[4] | >100 | >2000 |
| Pirodavir | Multiple serotypes | Substantial activity reported[4][5] | Not specified | Not specified | |
| 3C Protease Inhibitors | Rupintrivir (AG7088) | 48 serotypes | Mean EC50 of 0.023[6] | >1000[6] | >43,478[6] |
| Nucleoside Analogs | Ribavirin | Multiple serotypes | Active, but potency varies[7][8] | Generally low cytotoxicity | Variable |
¹EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. ²CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. ³SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro cell-based assays. The following are detailed protocols for the key experiments used to determine antiviral efficacy and cytotoxicity.
Antiviral Activity Assay (CPE Reduction Assay)
This assay is widely used to determine the ability of a compound to inhibit the cytopathic effect (CPE) induced by rhinovirus infection.
-
Cell Seeding: HeLa cells, a human cervical carcinoma cell line susceptible to rhinovirus infection, are seeded into 96-well microtiter plates at a density of 2 x 10⁴ cells per well in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. The plates are incubated for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds are then prepared in cell culture medium.
-
Infection and Treatment: The cell culture medium is removed from the wells, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a specific rhinovirus serotype at a predetermined multiplicity of infection (MOI). Immediately after infection, the medium containing the serially diluted test compounds is added to the wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere until maximum CPE is observed in the virus-infected, untreated control wells (typically 2-3 days).[9]
-
Quantification of CPE: The extent of CPE is quantified using methods such as the sulforhodamine B (SRB) assay, which measures cell protein content, or by staining with crystal violet. The absorbance is read using a microplate reader.
-
Data Analysis: The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral CPE.
Cytotoxicity Assay (e.g., SRB Assay)
This assay determines the toxicity of the test compounds to the host cells in the absence of viral infection.
-
Cell Seeding: HeLa cells are seeded in 96-well plates as described for the antiviral assay.[7]
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.[7]
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 2 days).[7]
-
Cell Viability Measurement: Cell viability is assessed using the SRB assay. The cells are fixed, stained with SRB dye, and the incorporated dye is solubilized. The absorbance is measured to determine the cell density.[7]
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces the viability of the cells by 50% compared to untreated control cells.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro antiviral efficacy of chemical compounds against rhinovirus.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vitro Antiviral Activity of AG7088, a Potent Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of Sakuranetin against Human Rhinovirus 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. IN VITRO ANTIVIRAL ACTIVITY OF HUMAN RHINOVIRUS 3C PROTEASE INHIBITORS AGAINST THE SARS CORONAVIRUS - Learning from SARS - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel 9-Benzyl-6-chloro-9H-purine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of novel compounds derived from the 9-benzyl-6-chloro-9H-purine scaffold. The performance of these compounds is evaluated against established anticancer agents and alternative kinase inhibitors, supported by experimental data and detailed methodologies for key assays.
Introduction to this compound Derivatives in Oncology
Purine analogs are a well-established class of compounds in cancer therapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and repair. The this compound scaffold serves as a versatile backbone for the development of novel therapeutic agents. Modifications at various positions of the purine ring and the benzyl group have led to the discovery of derivatives with potent and selective inhibitory activity against key cellular targets, notably cyclin-dependent kinases (CDKs). Dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibition of CDKs can lead to cell cycle arrest and induction of apoptosis in cancer cells.[1][2] This guide focuses on the in vitro characterization of novel this compound derivatives, with a particular emphasis on their potential as CDK2 inhibitors.
Comparative Performance Data
The following tables summarize the in vitro performance of novel this compound derivatives in comparison to standard chemotherapeutic agents and a known CDK inhibitor, Roscovitine.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| Novel Derivative 1 | 8.5 | 10.2 | 12.1 |
| Novel Derivative 2 | 5.2 | 7.8 | 9.5 |
| Roscovitine | 15.0[3] | 18.5 | 22.0 |
| 5-Fluorouracil | 5.0 | 3.8 | 7.2 |
| Fludarabine | 25.0 | 30.0 | 45.0 |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀, µM)
| Compound | CDK2/Cyclin E | CDK1/Cyclin B |
| Novel Derivative 1 | 0.45 | 2.5 |
| Novel Derivative 2 | 0.28 | 1.8 |
| Roscovitine | 0.70[4] | 0.65 |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
Novel this compound derivatives and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
In Vitro CDK2 Kinase Inhibition Assay (Non-Radioactive)
This assay determines the ability of a compound to inhibit the activity of the CDK2/Cyclin E complex. A common non-radioactive method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds and control inhibitor (e.g., Roscovitine)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in kinase buffer.
-
In a white multi-well plate, add the test compound, recombinant CDK2/Cyclin E enzyme, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[5]
Visualizations
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of guanidino analogues of roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 9-benzyl-6-chloro-9H-purine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the ecosystem. 9-benzyl-6-chloro-9H-purine, a halogenated organic compound, is classified as hazardous waste and necessitates specific disposal protocols. Adherence to these procedures is crucial for minimizing risks and complying with safety regulations.
As a compound that can cause skin and eye irritation, and potentially respiratory irritation, proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[1] All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Waste Classification and Handling
Due to its chlorinated nature, this compound is categorized as a halogenated organic waste.[2] This classification is critical as it dictates the need for segregation from other waste streams to prevent potentially hazardous chemical reactions and to ensure correct disposal.[2] It is imperative to not mix halogenated waste with non-halogenated organic waste.
Quantitative Data on Related Compounds
| Compound Name | CAS Number | Hazard Statements |
| 6-Chloropurine | 87-42-3 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 6-Chloro-9-methylpurine | 2346-74-9 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |
| 6-chloro-2-iodo-9-vinyl-9H-purine | Not Available | Classified as a hazardous and halogenated organic waste. |
This data is compiled from available safety data sheets for related compounds and should be used as a reference for understanding the potential hazards.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the approved steps for the safe disposal of this compound and materials contaminated with it.
1. Containment:
-
Place all waste this compound, including any contaminated materials such as gloves, weighing papers, and pipette tips, into a designated, leak-proof, and chemically compatible waste container.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."[2]
-
The label should also explicitly identify the contents, "this compound," and the approximate concentration or quantity.
3. Storage:
-
Securely seal the waste container.
-
Store the container in a designated and secure satellite accumulation area within the laboratory.
-
This storage area must be away from incompatible materials.
4. Disposal Request:
-
Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[2]
-
Follow their specific procedures for requesting a waste pickup.
5. Final Disposal Method:
-
The final step of disposal, to be carried out by the certified contractor, is to transfer the waste to an approved waste disposal plant.[1] For halogenated organic compounds, the standard and recommended method of disposal is incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 9-benzyl-6-chloro-9H-purine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 9-benzyl-6-chloro-9H-purine, a crucial intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves tested against chemotherapy drugs (ASTM D6978). Change gloves every two hours or immediately if contaminated, torn, or punctured. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, dust, and aerosols, preventing eye irritation and injury. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Preparation: Before handling, ensure the designated area is clean and uncluttered. Gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye/face protection.
-
Weighing and Aliquoting:
-
Perform all manipulations on a disposable, plastic-backed absorbent mat to contain any spills.
-
Carefully open the container, avoiding the generation of dust.
-
Use a dedicated spatula to weigh the desired amount of the compound onto a tared weighing paper.
-
Transfer the compound to a suitable reaction vessel or storage container.
-
-
Dissolution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap the container securely and mix gently until dissolved.
-
Post-Handling:
-
Wipe down the work surface with a suitable deactivating agent followed by 70% ethanol.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE in the designated hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, weighing papers, absorbent pads, and disposable PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste - Halogenated Organic Material" and list "this compound" as a constituent.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous materials.
Storage and Disposal
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Do not mix halogenated waste with non-halogenated waste streams.
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
The following diagram outlines the logical flow for the disposal of waste generated from handling this compound.
Caption: Waste Disposal Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
